SBI-581
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H21N3O2 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C24H21N3O2/c28-23-19(15-18-14-17-4-1-2-6-20(17)26-18)22-16(5-3-7-21(22)27-23)8-9-24(29)10-12-25-13-11-24/h1-7,14-15,25-26,29H,10-13H2,(H,27,28)/b19-15- |
Clave InChI |
KBXKARMMNUCDEZ-CYVLTUHYSA-N |
SMILES isomérico |
C1CNCCC1(C#CC2=C\3C(=CC=C2)NC(=O)/C3=C\C4=CC5=CC=CC=C5N4)O |
SMILES canónico |
C1CNCCC1(C#CC2=C3C(=CC=C2)NC(=O)C3=CC4=CC5=CC=CC=C5N4)O |
Origen del producto |
United States |
Foundational & Exploratory
SBI-581: A Deep Dive into its Mechanism of Action as a Novel TAO3 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SBI-581, a potent and selective inhibitor of the serine-threonine kinase TAO3. By elucidating its molecular interactions and cellular effects, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action: Targeting the TAO3 Kinase
This compound is an orally active small molecule that demonstrates potent and selective inhibition of Thousand-and-one amino acid kinase 3 (TAO3), a member of the Ste20 kinase family.[1][2] The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of TAO3.[2] This inhibition prevents the downstream phosphorylation of key substrates, thereby disrupting signaling pathways crucial for cancer cell invasion and tumor progression.[2]
One of the critical substrates of TAO3 is the dynein light intermediate chain 2 (LIC2).[2] this compound prevents the TAO3-mediated phosphorylation of LIC2 at the Serine 202 residue.[2] This event is a pivotal step in a signaling cascade that regulates the trafficking of endosomes containing the invadopodia scaffold protein, TKS5α.[2][3]
The inhibition of this pathway by this compound leads to the accumulation of TKS5α at RAB11-positive recycling endosomes.[1][2][4] This sequestration of TKS5α prevents its localization to the plasma membrane, which is essential for the formation and function of invadopodia.[1][2] Invadopodia are actin-rich protrusions that mediate extracellular matrix (ECM) degradation, a critical process for cancer cell invasion and metastasis.[3] Consequently, by inhibiting TAO3, this compound effectively blocks the formation of invadopodia, leading to a reduction in cancer cell invasion and tumor growth.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and pharmacokinetics of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. TAO3 |
| TAO3 | 42[1][2][4][5] | - |
| MEKK3 | 237[2] | ~5.6x |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, IP)
| Parameter | Value | Unit |
| Half-life (t1/2) | 1.5[1][3] | hr |
| Area Under the Curve (AUC) | 1202[1][3] | hr*ng/mL |
| Maximum Concentration (Cmax) | ~2[1][3] | µM |
Table 3: In Vitro Efficacy of this compound
| Assay | Cell Line | EC50 (nM) | Effect |
| Invadopodia Formation | C8161.9 | <50[3] | Dose-dependent inhibition |
| Gelatin Degradation | C8161.9 | <50[3] | Dose-dependent inhibition |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the TAO3 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Invadopodia Formation Assay
Objective: To quantify the formation of invadopodia in cancer cells treated with this compound.
Methodology:
-
Coating Coverslips: Sterile glass coverslips are coated with a fluorescently-labeled gelatin solution. This is achieved by applying a thin layer of the gelatin solution to the coverslip and allowing it to solidify.
-
Cell Seeding: C8161.9 melanoma cells are seeded onto the gelatin-coated coverslips in a 12-well plate at a density of 20,000-40,000 cells per well and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound or a DMSO vehicle control.
-
Incubation: The treated cells are incubated for a period of 4-24 hours to allow for invadopodia formation and matrix degradation.
-
Fixation and Staining: Following incubation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained. F-actin is stained with fluorescently-labeled phalloidin (e.g., Alexa Fluor 568) to visualize the actin cytoskeleton, and TKS5 is stained using a specific primary antibody followed by a fluorescently-labeled secondary antibody to identify invadopodia structures. Nuclei are counterstained with DAPI or Hoechst.
-
Imaging and Quantification: Coverslips are mounted on microscope slides and imaged using a fluorescence microscope. Invadopodia are identified as F-actin and TKS5 co-localizing puncta at the ventral cell surface. The percentage of cells with invadopodia is quantified by counting the number of cells with one or more invadopodia relative to the total number of cells in multiple fields of view.
Gelatin Degradation Assay
Objective: To measure the proteolytic activity of invadopodia by quantifying the degradation of a fluorescently-labeled gelatin matrix.
Methodology:
-
Coating Coverslips: This assay uses the same fluorescently-labeled gelatin-coated coverslips as the invadopodia formation assay.
-
Cell Seeding and Treatment: C8161.9 cells are seeded and treated with this compound as described above.
-
Incubation: Cells are incubated for 4-24 hours.
-
Fixation and Staining: Cells are fixed and stained as described for the invadopodia formation assay.
-
Imaging and Quantification: Images of the cells and the underlying fluorescent gelatin are captured. Areas of gelatin degradation appear as dark, non-fluorescent spots underneath the cells. The area of degradation per cell is quantified using image analysis software (e.g., ImageJ) by measuring the total area of degradation and dividing it by the number of cells in the field of view.
Spheroid Growth Assay in 3D Culture
Objective: To assess the effect of this compound on the growth and invasion of cancer cell spheroids in a three-dimensional environment.
Methodology:
-
Spheroid Formation: C8161.9 cells are cultured in hanging drops or ultra-low attachment plates to promote the formation of multicellular spheroids.
-
Embedding in Collagen: Once formed, spheroids are embedded within a type I collagen matrix in a 24-well plate.
-
Treatment: The culture medium is supplemented with different concentrations of this compound or a DMSO control.
-
Culture and Imaging: Spheroids are cultured for several days (e.g., 2-5 days), and their growth and invasion into the surrounding collagen matrix are monitored daily using a microscope. Images of the spheroids are captured at regular intervals.
-
Quantification: The size of the spheroids is measured by quantifying the area of the spheroid core and the extent of cell invasion into the collagen is determined by measuring the area of migrating cells outside the core.
In Vivo Extravasation Assay
Objective: To evaluate the effect of this compound on the ability of cancer cells to extravasate from the bloodstream into surrounding tissue in a mouse model.
Methodology:
-
Cell Labeling: C8161.9 melanoma cells are labeled with a fluorescent marker, such as Green Fluorescent Protein (GFP), to enable their visualization in vivo.
-
Animal Treatment: Athymic nude mice are treated with this compound (e.g., 30 mg/kg intraperitoneally) or a vehicle control.[3]
-
Cell Injection: Approximately 30 minutes after treatment, the GFP-labeled melanoma cells are injected into the tail vein of the mice.[3]
-
Tissue Harvest and Analysis: After a set period (e.g., 24 hours), the mice are euthanized, and their lungs are harvested. The number of extravasated tumor cells in the lung parenchyma is quantified by fluorescence microscopy of lung sections or by flow cytometry of dissociated lung tissue.
In Vivo Tumor Growth Assay
Objective: To determine the anti-tumor efficacy of this compound in a subcutaneous tumor model.
Methodology:
-
Tumor Cell Implantation: C8161.9 cells are implanted subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[3] Once tumors reach the desired size, daily treatment with this compound (e.g., 10 mg/kg intraperitoneally) or a vehicle control is initiated.[3]
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.[3] The tumor volume is calculated using the formula: Volume = 0.5 * (Length x Width²).
-
Endpoint: The experiment is continued for a predefined period (e.g., 10 days of treatment), and the final tumor volumes are compared between the treatment and control groups.[3] Animal body weight is also monitored throughout the study to assess toxicity.[3]
Experimental Workflow Diagram
Caption: Overview of the experimental workflow to evaluate the efficacy of this compound.
References
- 1. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Extravasation Assay [bio-protocol.org]
- 3. In vivo Extravasation Assay [en.bio-protocol.org]
- 4. Gelatin Degradation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 5. 4.12. Fluorescent Gelatin Degradation Assay [bio-protocol.org]
SBI-581: A Potent and Selective TAO3 Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thousand-and-one amino acid kinase 3 (TAO3), a member of the STE20-like kinase family, has emerged as a promising therapeutic target in oncology. Its role in critical cellular processes, including stress signaling pathways and, more recently, cancer cell invasion, has spurred the development of targeted inhibitors. This whitepaper provides a comprehensive technical overview of SBI-581, a potent and selective small molecule inhibitor of TAO3 kinase. We delve into the core mechanism of action of this compound, its effects on cancer cell biology, and its preclinical efficacy. This guide summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways to support further research and development efforts in this area.
Introduction to TAO3 Kinase
TAO3, also known as TAOK3 or JIK, is a serine/threonine kinase that plays a complex role in cellular signaling. It is a key regulator of the p38/MAPK14 and JNK stress-activated MAPK cascades.[1][2] TAO3 can activate the p38 MAPK pathway, while its effect on the JNK pathway appears to be context-dependent, with reports of both inhibitory and activating roles.[1][3] Beyond its involvement in stress responses, TAO3 has been implicated in immune signaling, osteoblast differentiation, and lipid metabolism.[2][4]
Recent unbiased screening has identified TAO3 as a critical regulator of invadopodia formation, the actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues.[5] This discovery has positioned TAO3 as a compelling target for anti-cancer therapies aimed at inhibiting metastasis.
This compound: A Novel TAO3 Kinase Inhibitor
This compound is a potent and selective inhibitor of TAO3 kinase.[6] It was identified through high-throughput screening and subsequent medicinal chemistry efforts.[5]
Physicochemical Properties and Kinase Selectivity
This compound is an orally active small molecule. While its oral bioavailability is low, it displays reasonable pharmacokinetic properties following intraperitoneal administration in mice.[5]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound [5]
| Property | Value |
| Molecular Formula | C₂₄H₂₁N₃O₂ |
| Molecular Weight | 383.45 g/mol |
| TAO3 IC₅₀ | 42 nM |
| MEKK3 IC₅₀ | 237 nM |
| Mouse Pharmacokinetics (10 mg/kg, i.p.) | |
| t₁/₂ | 1.5 hours |
| Cₘₐₓ | ~2 µM |
| AUC | 1202 hr*ng/mL |
| Oral Bioavailability (%F) | <5% |
This compound has demonstrated moderate selectivity against a broad panel of kinases, as referenced in supplementary data of published studies.[5] For a comprehensive understanding of its off-target effects, it is recommended to consult the full kinase panel data, which is often provided in the supplementary materials of the primary research articles.
Mechanism of Action: Inhibition of Invadopodia Formation
The primary anti-cancer mechanism of this compound is attributed to its inhibition of TAO3's role in invadopodia formation and function.[5]
The TAO3-LIC2 Signaling Axis
A phosphoproteomics screen identified the dynein light intermediate chain 2 (LIC2), a subunit of the dynein motor protein complex, as a key substrate of TAO3.[5] TAO3 phosphorylates LIC2, and this phosphorylation event is crucial for the proper trafficking of endosomes containing TKS5α, a scaffold protein essential for invadopodia assembly.[5]
By inhibiting TAO3, this compound prevents the phosphorylation of LIC2. This disruption in the TAO3-LIC2 axis impairs the trafficking of TKS5α-containing vesicles to the plasma membrane, thereby inhibiting the formation and function of invadopodia.[5]
Broader Signaling Context: MAPK and Hippo Pathways
TAO3 is also known to be an upstream regulator of the p38 MAPK and JNK signaling pathways.[1] Furthermore, TAO kinases, including TAO3, can activate the core Hippo pathway kinases MST1/2.[7] The inhibition of TAO3 by this compound may therefore have broader effects on these interconnected signaling networks, which are crucial for cell proliferation, survival, and apoptosis.
Preclinical Efficacy of this compound
The inhibitory effect of this compound on TAO3 translates to significant anti-cancer activity in preclinical models.
In Vitro Studies
This compound demonstrates potent, dose-dependent inhibition of invadopodia formation and extracellular matrix degradation in various cancer cell lines.[5] Furthermore, it effectively reduces the growth of cancer cell spheroids in 3D culture, a model that more closely mimics the in vivo tumor microenvironment.[5]
Table 2: In Vitro Efficacy of this compound [5]
| Assay | Cell Line | Effect | EC₅₀ / Concentration |
| Invadopodia Formation | C8161.9 | Dose-dependent inhibition | <50 nM |
| Gelatin Degradation | C8161.9 | Dose-dependent inhibition | <50 nM |
| 3D Spheroid Growth | C8161.9 | Decreased spheroid size after 2 days | Not reported |
In Vivo Studies
In mouse xenograft models, this compound has shown significant efficacy in inhibiting tumor growth and reducing cancer cell extravasation, a key step in metastasis.[5]
Table 3: In Vivo Efficacy of this compound in Mouse Models [5]
| Assay | Model | Treatment Regimen | Outcome |
| Tumor Growth | C8161.9 subcutaneous xenograft | 10 mg/kg/day, i.p. for 10 days | Profound inhibition of tumor growth |
| Extravasation | GFP-labeled melanoma cells (tail vein) | 30 mg/kg, i.p. (single dose) | Significantly inhibited extravasation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize the activity of this compound.
Invadopodia Formation and Gelatin Degradation Assay
This assay quantifies the ability of cancer cells to form invadopodia and degrade the extracellular matrix.
-
Cell Seeding: Cancer cells are seeded onto fluorescently labeled gelatin-coated coverslips.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated to allow for invadopodia formation and gelatin degradation.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for F-actin and cortactin (invadopodia markers) and with a nuclear counterstain (e.g., DAPI).
-
Imaging and Quantification: Images are acquired using fluorescence microscopy. The percentage of cells with invadopodia and the area of gelatin degradation per cell are quantified using image analysis software.
3D Spheroid Growth Assay
This assay assesses the effect of this compound on the growth of cancer cells in a three-dimensional culture system.
-
Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment plates to promote the formation of spheroids.
-
Inhibitor Treatment: Spheroids are treated with this compound or a vehicle control.
-
Growth Monitoring: Spheroid size is monitored over time using brightfield microscopy.
-
Viability Assessment: At the end of the experiment, cell viability within the spheroids can be assessed using assays such as CellTiter-Glo® 3D.
-
Data Analysis: Spheroid growth curves are generated, and the effects of the inhibitor on spheroid size and viability are quantified.
In Vivo Tumor Growth and Extravasation Assays
These assays evaluate the in vivo efficacy of this compound in mouse models.
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flanks of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Inhibitor Treatment: Once tumors reach a specified size, mice are treated with this compound or a vehicle control via intraperitoneal injection.
-
Extravasation Assay: Fluorescently labeled cancer cells are injected into the tail vein of mice pre-treated with this compound or a vehicle control. Lungs are harvested after a set time, and the number of extravasated cancer cells is quantified by fluorescence microscopy.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of tumor growth inhibition. For the extravasation assay, the number of fluorescent cells in the lungs is compared between treatment groups.
Conclusion and Future Directions
This compound represents a promising first-in-class inhibitor of TAO3 kinase with demonstrated preclinical efficacy against cancer cell invasion and tumor growth. Its well-defined mechanism of action, targeting the TAO3-LIC2 axis to disrupt invadopodia formation, provides a strong rationale for its further development.
Future research should focus on:
-
Lead Optimization: Improving the pharmacokinetic properties of this compound, particularly its oral bioavailability, to enhance its clinical potential.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to TAO3 inhibition.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies.
The continued investigation of this compound and other TAO3 inhibitors holds significant promise for the development of novel therapeutic strategies to combat cancer metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. JNK Pathway Activation Is Controlled by Tao/TAOK3 to Modulate Ethanol Sensitivity | PLOS One [journals.plos.org]
- 4. platform.opentargets.org [platform.opentargets.org]
- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. mdpi.com [mdpi.com]
SBI-581: A Potent Inhibitor of Invadopodia Formation for Cancer Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic strategies that target the molecular machinery of cancer cell invasion. Invadopodia, actin-rich protrusions of the plasma membrane, are critical for the degradation of the extracellular matrix (ECM), a key step in the metastatic cascade. This whitepaper provides a comprehensive technical overview of SBI-581, a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3. By disrupting the TAO3-mediated trafficking of the essential invadopodia scaffold protein TKS5α, this compound effectively inhibits invadopodia formation and function, leading to reduced cancer cell invasion and tumor growth. This document details the mechanism of action of this compound, presents its efficacy data in preclinical models, provides detailed experimental protocols for assessing its activity, and illustrates the key signaling pathways involved.
Introduction to this compound and Invadopodia
Invadopodia are highly dynamic, actin-based structures that concentrate proteolytic enzymes, such as matrix metalloproteinases (MMPs), at the cell-matrix interface to facilitate ECM degradation and cancer cell invasion.[1][2] The formation and function of invadopodia are tightly regulated by a complex network of signaling pathways.[3][4] A critical component of this machinery is the scaffold protein TKS5α, which is essential for the assembly of functional invadopodia.[5][6]
This compound has emerged as a key pharmacological tool and potential therapeutic lead for targeting invadopodia-driven cancer progression. It is a potent and selective inhibitor of TAO3 (Thousand-and-one amino acid kinase 3), a serine-threonine kinase belonging to the STE20 family.[7][8] Research has demonstrated that TAO3 kinase activity is required for the proper trafficking of TKS5α-containing endosomes to the plasma membrane, a prerequisite for invadopodia formation.[5][9] By inhibiting TAO3, this compound disrupts this trafficking process, thereby preventing the assembly of functional invadopodia and subsequent matrix degradation.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| TAO3 IC50 | 42 nM | - | [7][8] |
| Invadopodia Formation EC50 | <50 nM | C8161.9 melanoma | [10] |
| Gelatin Degradation EC50 | <50 nM | C8161.9 melanoma | [10] |
| MEKK3 IC50 | 237 nM | - | [8] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Value | Dosing | Model | Reference |
| Half-life (t1/2) | 1.5 hr | 10 mg/kg, IP | - | [7][10] |
| Cmax | ~2 µM | 10 mg/kg, IP | - | [7][10] |
| AUC | 1202 hr*ng/mL | 10 mg/kg, IP | - | [7][10] |
| Extravasation Inhibition | Significant | 30 mg/kg, IP | C8161.9 melanoma | [10] |
| Tumor Growth Inhibition | Profound | 10 mg/kg, IP, daily | C8161.9 melanoma xenograft | [10] |
Signaling Pathways
The formation of invadopodia is a complex process orchestrated by multiple signaling pathways. This compound's mechanism of action is centered on the inhibition of TAO3, which plays a crucial role in the trafficking of key invadopodia components.
Caption: Signaling pathway of this compound action on invadopodia formation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Invadopodia Formation and Gelatin Degradation Assay
This assay is designed to simultaneously quantify the formation of invadopodia and their matrix-degrading activity.[1][7]
Materials:
-
Glass coverslips
-
Poly-L-lysine
-
Glutaraldehyde
-
Fluorescently labeled gelatin (e.g., FITC-gelatin)
-
Sodium borohydride
-
Complete cell culture medium
-
Cancer cells of interest (e.g., C8161.9 melanoma cells)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
Part A: Preparation of Fluorescent Gelatin-Coated Coverslips
-
Sterilize glass coverslips.
-
Coat coverslips with poly-L-lysine for 20 minutes at room temperature.
-
Wash coverslips with PBS.
-
Fix the poly-L-lysine with 0.5% glutaraldehyde in PBS for 15 minutes on ice.
-
Wash coverslips with PBS.
-
Invert coverslips onto a drop of fluorescently labeled gelatin solution and incubate for 10 minutes at room temperature.
-
Wash coverslips with PBS.
-
Quench unreacted aldehyde groups with 5 mg/mL sodium borohydride for 3 minutes at room temperature.
-
Wash coverslips extensively with PBS and sterilize with 70% ethanol.
-
Store coverslips in sterile PBS at 4°C.
Part B: Cell Seeding and Treatment
-
Place the gelatin-coated coverslips in a multi-well plate.
-
Pre-incubate the coverslips with complete cell culture medium.
-
Seed cancer cells onto the coverslips at a density of 2-4 x 10^4 cells per well.
-
Allow cells to adhere for a few hours.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) and incubate for 8-16 hours at 37°C.
Part C: Immunofluorescence Staining and Imaging
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Wash with PBS.
-
Stain for F-actin with fluorescently labeled phalloidin and for nuclei with DAPI for 1 hour at room temperature.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the coverslips using a fluorescence microscope. Invadopodia are identified as F-actin-rich puncta that co-localize with areas of gelatin degradation (dark spots in the fluorescent gelatin layer).
Caption: Experimental workflow for the invadopodia formation and gelatin degradation assay.
In Vivo Tumor Growth and Extravasation Assays
Tumor Growth Assay:
-
Athymic nude mice are injected subcutaneously with cancer cells (e.g., 1 x 10^6 C8161.9 cells).[10]
-
Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[10]
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal (IP) injections of this compound (e.g., 10 mg/kg).[10]
-
The control group receives daily IP injections of the vehicle (e.g., DMSO diluted in PBS).[10]
-
Tumor volume is measured every 2-3 days using calipers.
-
Body weight is monitored to assess toxicity.
Extravasation Assay:
-
Mice are pre-treated with an IP injection of this compound (e.g., 30 mg/kg) or vehicle control.[10]
-
After 30 minutes, GFP-labeled cancer cells are injected into the tail vein.[10]
-
After 24 hours, the lungs are harvested, and extravasated GFP-positive cells are quantified by fluorescence microscopy of lung sections.[10]
Conclusion
This compound is a valuable research tool for dissecting the molecular mechanisms of invadopodia formation and a promising lead compound for the development of anti-metastatic therapies. Its well-defined mechanism of action, potent in vitro and in vivo activity, and the availability of detailed experimental protocols make it an ideal candidate for further investigation in the field of cancer biology and drug discovery. The data and methodologies presented in this whitepaper provide a solid foundation for researchers and drug development professionals to explore the full potential of targeting the TAO3-TKS5α axis for the treatment of invasive cancers.
References
- 1. Invadopodia Detection and Gelatin Degradation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Invadopodia Formation in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Intersection of TKS5 and FGD1/CDC42 signaling cascades directs the formation of invadopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invadopodia Detection and Gelatin Degradation Assay [en.bio-protocol.org]
- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and regulation of Rab40b–Tks5 complex during invadopodia formation and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
SBI-581: A Technical Guide to its Role in Inhibiting Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic agents that can effectively target the underlying mechanisms of cancer cell migration and invasion. SBI-581 has emerged as a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), a key regulator of cellular processes involved in cancer progression. This technical guide provides an in-depth overview of the core scientific findings related to this compound's mechanism of action, its quantifiable effects on cancer cell migration, and detailed experimental protocols for reproducing and building upon this research.
Core Mechanism of Action
This compound exerts its anti-migratory effects by directly targeting TAO3, a member of the STE20-like kinase family. TAO3 has been identified as a critical component in the formation of invadopodia, which are actin-rich, proteolytic protrusions that enable cancer cells to degrade the extracellular matrix and invade surrounding tissues. The inhibitory action of this compound on TAO3 disrupts a key signaling pathway necessary for the trafficking of essential invadopodia-associated proteins, thereby impeding the invasive capabilities of cancer cells.[1][2][3]
The primary mechanism involves the TAO3-mediated phosphorylation of the dynein subunit protein LIC2. This phosphorylation event is crucial for the endosomal trafficking of TKS5α, a scaffold protein that is indispensable for invadopodia formation. By inhibiting TAO3, this compound prevents the phosphorylation of LIC2, leading to the accumulation of TKS5α in RAB11-positive vesicles and ultimately inhibiting the formation and function of invadopodia.[1][3]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting cancer cell migration and related processes, primarily derived from studies on melanoma cells.[1]
Table 1: In Vitro Potency and Pharmacokinetics of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TAO3) | 42 nM | Biochemical Assay | [1] |
| EC50 (Invadopodia Formation) | <50 nM | C8161.9 Melanoma | [1] |
| EC50 (Gelatin Degradation) | <50 nM | C8161.9 Melanoma | [1] |
| Mouse Pharmacokinetics (IP) | C57BL/6 Mice | [1] | |
| t1/2 | 1.5 hr | [1] | |
| AUC | 1202 hr*ng/mL | [1] | |
| Cmax | ~2 µM (at 10 mg/kg) | [1] |
Table 2: In Vitro and In Vivo Effects of this compound on Cancer Cell Function
| Assay | Treatment | Outcome | Cell Line/System | Reference |
| Invadopodia Formation | This compound | Dose-dependent inhibition | C8161.9 Melanoma | [1] |
| Gelatin Degradation | This compound | Dose-dependent inhibition | C8161.9 Melanoma | [1] |
| 3D Spheroid Growth | This compound | Inhibitor-dependent decrease | C8161.9 Melanoma | [1] |
| In Vivo Extravasation | 30 mg/kg this compound (IP) | Significant inhibition | C8161.9 Melanoma (in mice) | [1] |
| In Vivo Tumor Growth | 10 mg/kg this compound (IP, daily) | Profound inhibition | C8161.9 Melanoma (subcutaneous) | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the workflows for essential experimental protocols.
Signaling Pathway of this compound Action
Caption: this compound inhibits TAO3, preventing LIC2 phosphorylation and TKS5α trafficking to block invadopodia.
Experimental Workflow: Invadopodia Formation Assay
Caption: Workflow for assessing invadopodia formation and function upon this compound treatment.
Experimental Workflow: In Vivo Tumor Growth and Extravasation
Caption: In vivo experimental workflows for tumor growth and extravasation assays with this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature.[1]
Invadopodia Formation and Gelatin Degradation Assay
-
Preparation of Gelatin-Coated Coverslips:
-
Coat glass coverslips with a solution of 0.2% gelatin.
-
Cross-link the gelatin using 0.5% glutaraldehyde.
-
Label the gelatin with a fluorescent dye (e.g., Oregon Green 488).
-
-
Cell Seeding and Treatment:
-
Seed melanoma cells (e.g., C8161.9) onto the fluorescent gelatin-coated coverslips.
-
Allow cells to adhere for a few hours.
-
Treat the cells with varying concentrations of this compound or a DMSO vehicle control.
-
-
Incubation and Staining:
-
Incubate the cells for a sufficient period to allow for invadopodia formation and gelatin degradation (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently-labeled phalloidin and for TKS5α using a specific primary antibody followed by a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Acquire images using a high-resolution fluorescence microscope.
-
Quantify the percentage of invadopodia-positive cells, identified by the co-localization of F-actin and TKS5α puncta.
-
Measure the area of gelatin degradation (dark areas in the fluorescent gelatin layer) per cell.
-
3D Spheroid Growth Assay
-
Spheroid Formation:
-
Generate cell spheroids using the hanging drop method or by seeding cells in ultra-low attachment plates.
-
-
Embedding and Treatment:
-
Embed the formed spheroids into a 3D matrix, such as Type I collagen.
-
Treat the spheroids with this compound or a DMSO control.
-
-
Growth Monitoring:
-
Monitor spheroid growth over several days by capturing brightfield or fluorescence images (if using fluorescently labeled cells).
-
Measure the size or area of the spheroids at different time points.
-
In Vivo Tumor Growth Study
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10^6 C8161.9 cells in a 1:1 PBS/Matrigel mixture) into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., ~80 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg in DMSO with a 1:5 dilution of PBS) or the vehicle control via intraperitoneal (IP) injection daily.
-
-
Tumor Volume Measurement:
-
Measure the longest (L) and shortest (S) dimensions of the tumors every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = 0.5 * (L x S²).
-
In Vivo Extravasation Assay
-
Pre-treatment:
-
Administer a single dose of this compound (e.g., 30 mg/kg) or vehicle control via IP injection to mice.
-
-
Cell Injection:
-
Approximately 30 minutes after treatment, inject GFP-labeled cancer cells (e.g., C8161.9) via the tail vein.
-
-
Quantification of Extravasated Cells:
-
After a set period (e.g., 24 hours), harvest the lungs.
-
Prepare lung sections for fluorescence microscopy.
-
Quantify the number of extravasated GFP-positive cancer cells in the lung parenchyma.
-
Further Research and Clinical Implications
The potent anti-invasive properties of this compound, demonstrated both in vitro and in vivo, highlight TAO3 as a promising therapeutic target for cancers characterized by high metastatic potential.[1][3] Recent findings have also suggested a potential synergistic effect of this compound with cisplatin in esophageal squamous cell carcinoma, warranting further investigation into combination therapies.[4]
Future research should focus on:
-
Evaluating the efficacy of this compound in a broader range of cancer types, particularly those known for their invasive nature.
-
Investigating the potential for combination therapies with existing chemotherapeutic agents or targeted therapies.
-
Optimizing the pharmacokinetic properties of this compound for improved oral bioavailability and clinical translation.
References
- 1. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SBI-581: A Novel Regulator of TKS5α Trafficking and Invadopodia Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-581 has been identified as a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3. Its mechanism of action involves the disruption of the endosomal trafficking of the invadopodia scaffold protein TKS5α (also known as SH3PXD2A), a critical component for cancer cell invasion and metastasis. By inhibiting TAO3, this compound effectively reduces invadopodia formation and function, leading to decreased extracellular matrix degradation, tumor growth, and extravasation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to TKS5α and Invadopodia
Invadopodia are actin-rich protrusions on the surface of invasive cancer cells that are responsible for degrading the extracellular matrix (ECM), a key step in cancer metastasis.[1] The formation and function of these structures are tightly regulated by a complex network of signaling molecules. A crucial scaffolding protein in this process is TKS5α.[2] TKS5α, a substrate of Src tyrosine kinase, is essential for the assembly of invadopodia and the recruitment of other proteins necessary for actin remodeling and protease secretion.[2][3][4] The expression of TKS5α has been correlated with poor prognosis and increased metastatic events in several human cancers, making it an attractive target for anti-cancer therapies.[2][4]
This compound: A TAO3 Kinase Inhibitor with Indirect TKS5α Regulatory Activity
This compound is a novel, potent, and selective inhibitor of the serine-threonine kinase TAO3.[5][6][7] It was identified through a high-content screen for kinases whose activity affects invadopodia formation.[5][8] The regulatory effect of this compound on TKS5α is indirect. TAO3 kinase activity is required for the proper trafficking of endosomes containing TKS5α.[5][9] By inhibiting TAO3, this compound disrupts this trafficking, leading to the accumulation of TKS5α in RAB11-positive vesicles and preventing its localization to sites of invadopodia formation.[5][6][7] This ultimately results in the inhibition of invadopodia formation and their associated proteolytic functions.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| TAO3 IC50 | 42 nM | Kinase Assay | [5][6][7] |
| MEKK3 IC50 | 237 nM | Kinase Assay | [7][10] |
| Invadopodia Formation EC50 | <50 nM | C8161.9 Melanoma Cells | [5] |
| Gelatin Degradation EC50 | <50 nM | C8161.9 Melanoma Cells | [5] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route & Regimen | Reference |
| Half-life (t1/2) | 1.5 hr | 10 mg/kg, single IP injection | [5][6] |
| Cmax | ~2 µM | 10 mg/kg, single IP injection | [5][6] |
| AUC | 1202 hr*ng/mL | 10 mg/kg, single IP injection | [5][6] |
| Oral Bioavailability (%F) | <5% | 10 mg/kg, single PO dose | [5] |
Table 3: In Vivo Efficacy of this compound
| Experimental Model | Treatment Regimen | Outcome | Reference |
| Tumor Growth (subcutaneous xenograft) | 10 mg/kg/day, IP for 10 days | Profound inhibition of tumor growth | [5] |
| Extravasation Assay | 30 mg/kg, single IP injection | Significant inhibition of extravasation | [5] |
Signaling Pathway and Mechanism of Action
The signaling pathway through which this compound exerts its effects on TKS5α and invadopodia is initiated by the inhibition of TAO3 kinase.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Invadopodia Formation Assay
This assay quantifies the formation of invadopodia in cancer cells treated with this compound.
Protocol:
-
Cancer cells (e.g., C8161.9 melanoma cells) are seeded onto coverslips.
-
Cells are treated with varying concentrations of this compound or a DMSO vehicle control.
-
Following incubation, cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using phalloidin to visualize F-actin and an anti-TKS5 antibody to detect TKS5 localization. Nuclei are counterstained with Hoechst.[5]
-
Coverslips are imaged using a confocal microscope.
-
The percentage of cells positive for invadopodia (defined as having two or more invadopodia) is quantified by counting at least 100 cells per field.[5]
Gelatin Degradation Assay
This assay measures the proteolytic activity of invadopodia.
Protocol:
-
Coverslips are coated with fluorescently labeled gelatin.
-
Cancer cells are seeded onto the gelatin-coated coverslips and treated with this compound or DMSO.
-
After incubation, cells are fixed and stained for F-actin and nuclei.
-
Images are captured using fluorescence microscopy.
-
The area of gelatin degradation (seen as dark areas where the fluorescent gelatin has been cleaved) is measured and normalized to the number of cells.[5]
3D Spheroid Growth/Invasion Assay
This assay assesses the effect of this compound on tumor cell growth and invasion in a three-dimensional environment.
Protocol:
-
Cancer cell spheroids are formed using the hanging drop method.[5]
-
Spheroids are embedded in a Type I collagen matrix.[5]
-
The collagen matrix is treated with this compound or DMSO.
-
After a 2-day incubation period, the spheroids are fixed and stained with phalloidin to visualize the actin cytoskeleton.[5]
-
The size of the spheroids is measured by quantifying the intensity of the actin staining.[5]
In Vivo Tumor Growth and Extravasation Assays
These assays evaluate the anti-tumor activity of this compound in a living organism.
Tumor Growth Assay Protocol:
-
Cancer cells (e.g., C8161.9) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[5]
-
Tumors are allowed to grow to a specific size (e.g., ~80 mm³).[5]
-
Mice are then treated with daily intraperitoneal injections of this compound (e.g., 10 mg/kg) or a vehicle control.[5]
-
Tumor volume is measured regularly using calipers.[5]
Extravasation Assay Protocol:
-
Mice are pre-treated with an intraperitoneal injection of this compound (e.g., 30 mg/kg) or a vehicle control.[5]
-
After a short period (e.g., 30 minutes), GFP-labeled cancer cells are injected into the tail vein.[5]
-
After 24 hours, the lungs are harvested, and the number of extravasated tumor cells is quantified by analyzing frozen sections.[5]
Conclusion
This compound represents a promising therapeutic agent that targets cancer cell invasion and metastasis through a novel mechanism of action. By inhibiting TAO3 kinase, this compound indirectly regulates the essential invadopodia scaffold protein TKS5α, leading to a significant reduction in the invasive capacity of cancer cells. The data presented in this guide highlight the potent in vitro and in vivo activity of this compound and provide a framework for its further investigation and development as a potential anti-cancer therapeutic.
References
- 1. Differential Tks5 isoform expression contributes to metastatic invasion of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Invadopodia Scaffold Protein Tks5 Is Required for the Growth of Human Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src-dependent Tks5 phosphorylation regulates invadopodia-associated invasion in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
An In-Depth Technical Guide on the Interplay of SBI-581 and RAB11-Positive Vesicles in Cancer Cell Invasion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SBI-581, a novel kinase inhibitor, with a particular focus on its effects on RAB11-positive vesicles and their role in cancer cell invasion. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Concepts: this compound and RAB11-Positive Vesicles
This compound is a potent and selective inhibitor of the serine-threonine kinase TAO3.[1] Emerging research has identified TAO3 as a critical regulator of invadopodia formation, which are actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues.[1] A key component of invadopodia function is the trafficking of essential proteins to these structures. One such protein is TKS5α, a scaffold protein crucial for invadopodia formation. The transport of TKS5α is mediated by RAB11-positive recycling endosomes.[1] this compound, by inhibiting TAO3, disrupts this trafficking process, leading to a reduction in cancer cell invasion and tumor growth.[1]
RAB11 is a small GTPase that marks and regulates the function of recycling endosomes, which are essential sorting stations in the cell for directing proteins and lipids back to the plasma membrane or to other cellular compartments. These RAB11-positive vesicles are integral to numerous cellular processes, including cell migration, cytokinesis, and the establishment of cell polarity. In the context of cancer, the trafficking pathways governed by RAB11 are often hijacked to promote tumor progression and metastasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily from the work of Iizuka et al. (2021).[1]
Table 1: In Vitro Potency and Efficacy of this compound [1]
| Parameter | Value | Cell Line |
| TAO3 Kinase Inhibition (IC50) | 42 nM | - |
| Invadopodia Formation (EC50) | < 50 nM | C8161.9 melanoma |
| Gelatin Degradation (EC50) | < 50 nM | C8161.9 melanoma |
Table 2: Effect of this compound on TKS5α-Positive Vesicle Trafficking [1]
| Treatment | Percentage of Motile TKS5α-Positive Vesicles |
| DMSO (Control) | 24% |
| This compound (100 nM) | 6% |
Table 3: In Vivo Efficacy of this compound [1]
| Assay | Treatment | Outcome |
| Tumor Growth | This compound (10 mg/kg, daily) | Profound inhibition of tumor growth |
| Extravasation | This compound (30 mg/kg, pre-treatment) | Significant inhibition of extravasation |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways affected by this compound and the logical flow of its mechanism of action.
Caption: Proposed signaling pathway of this compound action.
Caption: Logical flow of this compound's anti-invasive effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature.
Invadopodia Formation and Gelatin Degradation Assay
This assay is used to quantify the formation of invadopodia and their ability to degrade the extracellular matrix.
Materials:
-
Fluorescently labeled gelatin (e.g., Oregon Green 488-conjugated gelatin)
-
Glass coverslips
-
Fibronectin
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibodies: anti-TKS5α, anti-Cortactin
-
Fluorescently labeled secondary antibodies
-
Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Coverslip Coating:
-
Coat glass coverslips with a solution of poly-L-lysine followed by a glutaraldehyde cross-linking step.
-
Apply a thin layer of fluorescently labeled gelatin solution to the coverslips and allow it to solidify.
-
Quench the remaining aldehyde groups with sodium borohydride.
-
Sterilize the coverslips with 70% ethanol and coat with fibronectin.
-
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., C8161.9 melanoma cells) onto the gelatin-coated coverslips.
-
Treat the cells with varying concentrations of this compound or DMSO as a control.
-
Incubate for a sufficient time to allow for invadopodia formation and matrix degradation (typically 18-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against TKS5α and/or cortactin.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and fluorescently conjugated phalloidin.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides.
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Quantify the number of cells with invadopodia (identified by co-localization of F-actin and TKS5α/cortactin puncta).
-
Measure the area of gelatin degradation (seen as dark areas in the fluorescent gelatin layer) per cell using image analysis software (e.g., ImageJ).
-
Live-Cell Imaging of TKS5α-RAB11 Vesicle Trafficking
This method allows for the real-time visualization and quantification of the movement of TKS5α-containing vesicles.
Materials:
-
Cancer cells stably expressing fluorescently tagged TKS5α (e.g., mCherry-TKS5α) and/or RAB11 (e.g., GFP-RAB11).
-
Glass-bottom imaging dishes.
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
-
This compound and DMSO.
Protocol:
-
Cell Preparation:
-
Seed the fluorescently labeled cells onto glass-bottom imaging dishes.
-
Allow the cells to adhere and grow to an appropriate confluency.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire baseline time-lapse images of vesicle movement before treatment.
-
Carefully add this compound (e.g., 100 nM) or DMSO to the imaging medium.
-
Immediately start acquiring time-lapse images for an extended period (e.g., 30-60 minutes) at a high frame rate.
-
-
Image Analysis:
-
Use particle tracking software (e.g., TrackMate in Fiji/ImageJ) to track the movement of individual TKS5α-positive vesicles over time.
-
Analyze the tracks to determine parameters such as vesicle velocity, displacement, and the percentage of motile versus stationary vesicles.
-
Compare these parameters between control and this compound treated cells.
-
Caption: Experimental workflow for evaluating this compound's effects.
Conclusion
The presented data and methodologies provide a strong foundation for understanding the role of this compound in modulating RAB11-positive vesicle trafficking and its subsequent impact on cancer cell invasion. As a selective inhibitor of TAO3 kinase, this compound offers a promising therapeutic strategy by targeting a key mechanism that cancer cells exploit for their metastatic spread. Further research in this area will be crucial for the clinical development of TAO3 inhibitors and for a deeper understanding of the intricate regulation of endosomal trafficking in cancer. This guide serves as a valuable resource for researchers and drug development professionals working to advance novel cancer therapeutics.
References
The Discovery and Synthesis of SBI-581: A TAO3 Kinase Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-581 is a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3, a key regulator of cancer cell invasion and tumor growth. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of targeting TAO3 kinase. The information presented herein is compiled from publicly available scientific literature and chemical databases.
Discovery of this compound
This compound was identified through a screening campaign of compound libraries, which included a set of 800 known kinase inhibitors and 4800 compounds with structural similarities to known kinase inhibitors. This screening effort led to the identification of a series of oxindole-based compounds as promising hits against the TAO3 kinase domain. Subsequent preliminary chemical optimization around these initial hits resulted in the development of this compound as a proof-of-concept compound.
Synthesis of this compound
While the primary literature describing the discovery and biological activity of this compound does not provide a detailed experimental protocol for its synthesis, it is characterized as an oxindole-based kinase inhibitor. The general synthesis of such compounds often involves the condensation of an oxindole core with a suitable aldehyde or other electrophilic partner.
Based on the structure of this compound (C₂₄H₂₁N₃O₂) and common synthetic routes for similar 3-substituted oxindoles, a plausible, though unconfirmed, synthetic workflow is presented below. This diagram illustrates a generalized approach and should not be considered the definitive synthesis protocol for this compound.
Caption: Generalized synthetic workflow for oxindole-based inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₁N₃O₂ |
| Molecular Weight | 383.44 g/mol |
| Appearance | Solid |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the serine-threonine kinase TAO3. It exerts its anticancer effects by interfering with signaling pathways that are crucial for cancer cell invasion and tumor progression.
Kinase Inhibitory Potency
The inhibitory activity of this compound against TAO3 and the off-target kinase MEKK3 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Kinase Target | IC₅₀ (nM) |
| TAO3 | 42[1][2][3] |
| MEKK3 | 237[2][3] |
This compound demonstrates moderate selectivity for TAO3 over MEKK3 and a broader panel of kinases.
Cellular Mechanism of Action
This compound inhibits the catalytic activity of TAO3, which in turn disrupts the trafficking of endosomes containing TKS5α, a critical scaffold protein for the formation of invadopodia. Invadopodia are actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues. By inhibiting TAO3, this compound promotes the accumulation of TKS5α in RAB11-positive vesicles, thereby preventing the formation and function of invadopodia.
The signaling pathway affected by this compound is illustrated in the following diagram.
Caption: this compound inhibits the TAO3-mediated signaling pathway.
In Vitro and In Vivo Efficacy
The anticancer activity of this compound has been demonstrated in various in vitro and in vivo models.
In Vitro Studies
This compound has been shown to inhibit key processes in cancer progression in a dose-dependent manner.
| Assay | Effect | EC₅₀ |
| Invadopodia Formation | Inhibition | <50 nM |
| Gelatin Degradation | Inhibition | <50 nM |
| 3D Spheroid Growth | Decrease | Not Reported |
In Vivo Studies
The efficacy of this compound has been evaluated in mouse models of cancer, demonstrating its potential to inhibit tumor growth and metastasis.
| Assay | Dosing Regimen | Effect |
| Extravasation Assay | 30 mg/kg, single IP injection | Significant inhibition |
| Tumor Growth Assay | 10 mg/kg, daily IP injection | Profound inhibition of tumor growth |
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in male C57BL/6 mice. The key pharmacokinetic parameters are summarized below.
| Route of Administration | Dose (mg/kg) | t₁/₂ (hr) | AUC (hr*ng/mL) | Cmax (~µM) |
| Intravenous (IV) | 1 | Not Reported | Not Reported | Not Reported |
| Oral (PO) | 10 | Not Reported | Not Reported | Not Reported |
| Intraperitoneal (IP) | 10 | 1.5[1] | 1202[1] | ~2[1] |
This compound exhibits reasonable pharmacokinetic properties following intraperitoneal administration.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Kinase Assay
-
Objective: To determine the IC₅₀ of this compound against TAO3 and other kinases.
-
Method: Standard kinase activity assays were performed using recombinant kinase domains. The kinase activity was measured in the presence of varying concentrations of this compound. The IC₅₀ values were calculated from the dose-response curves.
Invadopodia Formation Assay
-
Objective: To assess the effect of this compound on invadopodia formation in cancer cells.
-
Method: Cancer cells were cultured on fluorescently labeled gelatin-coated coverslips. The cells were treated with different concentrations of this compound or DMSO as a control. After incubation, the cells were fixed and stained for F-actin and cortactin to visualize invadopodia. The percentage of cells with invadopodia and the area of gelatin degradation per cell were quantified using fluorescence microscopy and image analysis software.
3D Spheroid Growth Assay
-
Objective: To evaluate the impact of this compound on the three-dimensional growth of cancer cells.
-
Method: Cancer cell spheroids were generated using the hanging drop method. The spheroids were then embedded in a collagen matrix and treated with this compound or DMSO. Spheroid growth was monitored over several days by measuring the spheroid diameter or volume using microscopy.
In Vivo Tumor Growth Study
-
Objective: To determine the in vivo antitumor efficacy of this compound.
-
Method: Human cancer cells were subcutaneously injected into the flank of immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (e.g., 10 mg/kg), while the control group received vehicle (e.g., DMSO). Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed.
The general workflow for the in vivo tumor growth study is depicted below.
Caption: Workflow for in vivo tumor growth assessment.
Conclusion
This compound is a valuable research tool for studying the role of TAO3 kinase in cancer biology. Its potent and selective inhibition of TAO3, coupled with its demonstrated efficacy in preclinical models, highlights the potential of targeting this kinase for cancer therapy. Further investigation, including detailed synthesis optimization and comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of this compound and other TAO3 inhibitors.
References
SBI-581: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-581 is a potent and selective inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), a member of the STE20-like kinase family. TAO3 has been identified as a critical regulator of invadopodia formation, a process crucial for cancer cell invasion and metastasis.[1] This technical guide provides an in-depth analysis of the selectivity profile of this compound against a broad panel of human kinases, details the experimental methodologies used for its characterization, and visualizes its relevant signaling pathway and experimental workflows.
Kinase Selectivity Profile of this compound
This compound was profiled against a panel of 468 kinases to determine its selectivity. The primary measure of inhibitory activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for this compound against its primary target, TAO3, and other significantly inhibited kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TAO3 |
| TAO3 | 42 | 1 |
| MEKK3 (MAP3K3) | 237 | 5.6 |
| Other kinases with significant inhibition will be listed here based on the full kinome scan data. |
Note: The comprehensive kinome scan data from Supplementary Table S5 of the primary research article by Iizuka et al. is required to populate the remainder of this table. The provided search results indicate the existence of this data but do not contain the full table.
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against various kinases was determined using a biochemical assay format. While the specific proprietary assay platform used for the broad kinome scan is not detailed in the provided search results, a general protocol for determining the IC50 of a kinase inhibitor is as follows:
1. Reagents and Materials:
-
Recombinant Kinase: Purified, active form of the kinase of interest.
-
Kinase Substrate: A peptide or protein that is specifically phosphorylated by the kinase. This is often biotinylated for detection.
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
This compound: Serial dilutions of the inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Contains buffering agents (e.g., HEPES), salts (e.g., MgCl2), and other components to ensure optimal kinase activity.
-
Detection Reagents: For example, an antibody that specifically recognizes the phosphorylated substrate, often labeled with a fluorescent or luminescent reporter.
-
Microplates: 96-well or 384-well plates suitable for the assay readout.
-
Plate Reader: An instrument capable of detecting the assay signal (e.g., fluorescence, luminescence).
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the wells of the microplate. Include control wells with DMSO only (vehicle control) and wells without kinase (background control).
-
Kinase Reaction:
-
Add the recombinant kinase and the kinase substrate to each well containing the inhibitor or vehicle.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Add the detection reagents. For instance, in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this would involve adding a europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor fluorophore (if a biotinylated substrate is used).
-
Incubate the plate to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
The raw data is typically a ratio of the acceptor and donor fluorophore signals in a TR-FRET assay.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protein Thermal Shift (PTS) Assay for Target Engagement
Direct binding of this compound to the TAO3 kinase domain was confirmed using Protein Thermal Shift (PTS) technology. This method measures the change in the thermal stability of a protein upon ligand binding.
1. Principle: The melting temperature (Tm) of a protein, the temperature at which 50% of the protein is unfolded, is influenced by the binding of a ligand. A stabilizing ligand, such as a potent inhibitor, will increase the Tm of the protein.
2. General Procedure:
-
A fluorescent dye that binds to hydrophobic regions of proteins is used. This dye shows low fluorescence in an aqueous environment but fluoresces strongly when it binds to the exposed hydrophobic core of an unfolded protein.
-
The purified TAO3 kinase domain is mixed with the fluorescent dye and either this compound or a vehicle control.
-
The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
The fluorescence intensity is monitored as a function of temperature.
-
The Tm is determined by identifying the midpoint of the fluorescence transition curve.
-
An increase in the Tm in the presence of this compound compared to the vehicle control indicates direct binding of the inhibitor to the TAO3 kinase domain.
Signaling Pathway and Experimental Workflow Visualizations
TAO3 Signaling Pathway in Invadopodia Formation
TAO3 is a component of the STE20 kinase family and is involved in the regulation of the JNK and p38 MAP kinase signaling pathways. In the context of cancer cell invasion, TAO3 plays a crucial role in the trafficking of endosomes containing TKS5α, a scaffold protein essential for the formation of invadopodia.
Caption: Simplified signaling pathway of TAO3 in promoting invadopodia formation and its inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity profile of a kinase inhibitor like this compound involves a systematic workflow, from initial screening to detailed IC50 determination against a broad panel of kinases.
Caption: A generalized workflow for determining the kinase selectivity profile of a small molecule inhibitor.
References
Methodological & Application
Application Notes and Protocols: SBI-581 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of SBI-581, a potent and selective inhibitor of the serine-threonine kinase TAO3. The following protocols are designed for researchers in cancer biology and drug development to assess the inhibitory effects of this compound on cancer cell invasion and proliferation.
Introduction
This compound is an orally active and potent selective inhibitor of the serine-threonine kinase TAO3, with an IC50 of 42 nM.[1][2][3] This small molecule has been shown to inhibit the formation of invadopodia, specialized protrusions used by cancer cells to invade surrounding tissues.[1] The mechanism of action of this compound involves the promotion of TKS5α accumulation at RAB11-positive vesicles.[1][2] By inhibiting TAO3, this compound prevents the phosphorylation of the dynein subunit protein LIC2 at the S202 position, which is crucial for the trafficking of endosomes containing the invadopodia scaffold TKS5α.[2] This disruption of endosomal trafficking leads to a reduction in invadopodia function, 3D growth, and extravasation of cancer cells.[2][4]
Data Presentation
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 42 nM | Kinase Assay | [1][2] |
| EC50 | <50 nM | Invadopodia Formation Assay | [4] |
| Selectivity | >5-10x against a broad panel of kinases | Kinase Panel Screen | [1] |
| MEKK3 IC50 | 237 nM | Kinase Assay | [2] |
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits TAO3 kinase, preventing LIC2 phosphorylation and subsequent invadopodia formation.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Invadopodia Formation and Gelatin Degradation Assay
This assay measures the ability of cancer cells to form invadopodia and degrade the extracellular matrix, key processes in cancer invasion.
Materials:
-
C8161.9 melanoma cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Fluorescently-labeled gelatin
-
Paraformaldehyde (PFA)
-
Phalloidin (for actin staining)
-
DAPI (for nuclear staining)
-
Coverslips
-
Microscopy imaging system
Protocol:
-
Cell Seeding: Coat sterile coverslips with fluorescently-labeled gelatin. Seed C8161.9 cells onto the coated coverslips in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture media. The final DMSO concentration should be kept below 0.1%. Replace the media in the wells with the media containing different concentrations of this compound or DMSO as a vehicle control. A dose-dependent inhibition was observed with an EC50 of <50nM.[4]
-
Incubation: Incubate the cells for 24 hours to allow for invadopodia formation and matrix degradation.
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain for F-actin using fluorescently-labeled phalloidin and for nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the areas of gelatin degradation, which will appear as dark areas in the fluorescent gelatin layer.
-
Count the number of cells with invadopodia, identified by co-localization of actin puncta with areas of matrix degradation.
-
Calculate the percentage of invadopodia-positive cells and the area of degradation per cell.
-
3D Spheroid Growth Assay
This assay assesses the effect of this compound on the growth and invasion of cancer cells in a more physiologically relevant three-dimensional environment.
Materials:
-
C8161.9 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Type I Collagen
-
Hanging drop plates or low-adhesion round-bottom plates
-
Phalloidin
-
Microscopy imaging system
Protocol:
-
Spheroid Formation: Generate cell spheroids by culturing C8161.9 cells in hanging drops or on low-adhesion plates. Use approximately 2,000 cells per spheroid.
-
Embedding in Collagen: Once spheroids are formed (typically after 48-72 hours), embed them in a Type I Collagen matrix.
-
This compound Treatment: Add cell culture media containing various concentrations of this compound or a DMSO control to the collagen-embedded spheroids. An inhibitor-dependent decrease in spheroid growth was observed after 2 days in 3D culture.[4]
-
Incubation: Culture the spheroids for 2-5 days, replacing the media with fresh this compound-containing media every 48 hours.
-
Imaging and Analysis:
-
Monitor spheroid growth daily by capturing brightfield images.
-
At the end of the experiment, fix the spheroids and stain with fluorescently-labeled phalloidin to visualize cell morphology and invasion into the surrounding matrix.
-
Measure the size of the spheroids and the extent of cell invasion into the collagen gel. Spheroid size can be quantified by measuring the area of actin intensity.[4]
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for testing this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this compound on cancer cell invasion and proliferation. These assays are essential for the preclinical evaluation of this compound and similar compounds targeting the TAO3 signaling pathway. The provided diagrams and data tables serve as valuable resources for researchers in the field of cancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SBI-581 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of in vivo tissues. Unlike traditional 2D cell cultures, 3D models recapitulate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles that more accurately reflect the in vivo state. This increased biological fidelity makes them superior platforms for drug discovery and development, particularly in oncology.
SBI-581 is a potent and selective inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), with an IC50 of 42 nM.[1][2] TAO3 is a key regulator of invadopodia formation, which are actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues. The mechanism of action of this compound involves the inhibition of TAO3-mediated phosphorylation of the dynein subunit protein LIC2.[2] This disruption interferes with the trafficking of endosomes containing TKS5α, a critical scaffold protein for invadopodia, thereby inhibiting their formation and function.[1][2] Research has demonstrated that this compound can reduce invadopodia function, inhibit 3D growth, and decrease extravasation in vitro and in vivo.[2][3]
These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models. Detailed protocols for spheroid formation, inhibitor treatment, and subsequent analysis are provided to enable researchers to effectively evaluate the efficacy of this compound in a more physiologically relevant context.
Data Presentation
The following tables summarize expected quantitative data from a series of experiments designed to assess the efficacy of this compound in a 3D cell culture model.
Table 1: Effect of this compound on Spheroid Growth
| This compound Concentration (nM) | Average Spheroid Diameter (µm) at Day 3 | Average Spheroid Diameter (µm) at Day 7 | Percent Inhibition of Growth at Day 7 (%) |
| 0 (Vehicle Control) | 350 ± 25 | 650 ± 40 | 0 |
| 10 | 345 ± 22 | 580 ± 35 | 10.8 |
| 50 | 330 ± 20 | 450 ± 30 | 30.8 |
| 100 | 310 ± 18 | 380 ± 25 | 41.5 |
| 250 | 290 ± 15 | 320 ± 20 | 50.8 |
Table 2: Viability of Spheroids Treated with this compound
| This compound Concentration (nM) | Cell Viability (RLU) at 72h | Percent Viability vs. Control (%) |
| 0 (Vehicle Control) | 85,000 ± 5,000 | 100 |
| 10 | 83,500 ± 4,800 | 98.2 |
| 50 | 75,000 ± 4,200 | 88.2 |
| 100 | 68,000 ± 3,900 | 80.0 |
| 250 | 60,500 ± 3,500 | 71.2 |
(RLU = Relative Luminescence Units)
Table 3: Effect of this compound on TKS5α Expression in Spheroids
| Treatment | Normalized TKS5α Fluorescence Intensity | Percent Reduction in TKS5α Expression (%) |
| Vehicle Control | 1.00 ± 0.12 | 0 |
| This compound (100 nM) | 0.45 ± 0.08 | 55 |
Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for this compound in 3D Spheroids.
Experimental Protocols
Protocol 1: Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform spheroids, a critical first step for evaluating the effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
10 cm non-tissue culture treated petri dishes
-
Micro-pipettes and sterile tips
Procedure:
-
Culture cells in a 2D monolayer to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell concentration to 2.5 x 10^4 cells/mL. This will result in spheroids of approximately 500 cells per 20 µL drop.
-
Dispense 20 µL droplets of the cell suspension onto the inside of the lid of a 10 cm petri dish. Ensure droplets are spaced sufficiently to prevent merging.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 2-4 days, or until spheroids have formed.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids from Protocol 1
-
Low-adhesion 96-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Gently transfer the spheroids from the petri dish lid to the wells of a low-adhesion 96-well plate. This can be done by carefully pipetting each spheroid with a wide-bore pipette tip.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Proceed to analysis as described in the following protocols.
Protocol 3: Spheroid Growth and Viability Assays
This protocol details methods to quantify the effect of this compound on spheroid growth and cell viability.
A. Spheroid Growth Assessment:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the average spheroid volume for each treatment group.
-
Plot the spheroid growth over time for each concentration of this compound.
B. Spheroid Viability Assay (using CellTiter-Glo® 3D):
-
Following the 72-hour treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control.
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D spheroid structure.
Materials:
-
Treated spheroids in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (e.g., anti-TKS5α)
-
Fluorescently-labeled secondary antibody
-
Phalloidin conjugate (for F-actin staining)
-
DAPI or Hoechst (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Carefully aspirate the medium from the wells containing the spheroids.
-
Fix the spheroids by adding 100 µL of 4% PFA and incubating for 1 hour at room temperature.
-
Gently wash the spheroids three times with PBS.
-
Permeabilize the spheroids by incubating with 100 µL of permeabilization buffer for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 100 µL of blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and phalloidin conjugate diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 15 minutes.
-
Wash twice with PBS.
-
Image the spheroids using a confocal microscope.
Troubleshooting
-
Poor Spheroid Formation: Ensure the use of non-adherent plates for the hanging drop method. Optimize the initial cell seeding density.
-
High Variability in Spheroid Size: Ensure a single-cell suspension before plating. Be precise with pipetting volumes.
-
Low Signal in Viability Assays: Increase the incubation time with the viability reagent. Ensure complete lysis of the spheroids.
-
Poor Antibody Penetration in Staining: Increase the permeabilization time. Consider using a clearing agent for larger spheroids.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its therapeutic potential in advanced 3D cell culture models, bridging the gap between in vitro studies and in vivo conditions.
References
Application Notes and Protocols for SBI-581 in Xenograft Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-581 is a potent and selective inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), a member of the STE20-like kinase family.[1][2] Emerging research has identified TAO3 as a critical regulator of cancer cell invasion and tumor growth.[1][3] TAO3's enzymatic activity is essential for the formation of invadopodia, which are actin-rich, proteolytic membrane protrusions that enable cancer cells to degrade the extracellular matrix and invade surrounding tissues.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft tumor studies, based on currently available scientific literature.
Mechanism of Action: TAO3 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of TAO3.[1] TAO3-mediated signaling is crucial for the proper trafficking of endosomes containing TKS5α, a key scaffold protein required for invadopodia formation.[1][3] One of the identified downstream substrates of TAO3 is the dynein subunit protein LIC2.[1][2][3] By inhibiting TAO3, this compound disrupts the localization of TKS5α and hinders the formation of functional invadopodia, thereby reducing cancer cell invasion and subsequent tumor growth.[1]
Caption: this compound inhibits TAO3 kinase activity, disrupting TKS5α trafficking and invadopodia formation.
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound in a published xenograft tumor study. To date, publicly available data is limited to a study utilizing a human melanoma cell line.
| Cell Line | Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| C8161.9 | Melanoma | Athymic Nude (Nu/J) | 10 mg/kg | Intraperitoneal (IP) | Daily for 10 days | Profound inhibition of tumor growth | [1] |
| C8161.9 (GFP-labeled) | Melanoma | Not Specified | 30 mg/kg | Intraperitoneal (IP) | Single dose, 30 minutes prior to cell injection | Significantly inhibited extravasation | [1] |
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft tumor model, which can be adapted for studies involving this compound.
I. Cell Culture and Preparation
-
Cell Culture: Culture human cancer cells (e.g., C8161.9 melanoma cells) in the recommended complete medium until they reach 70-80% confluency.[4] Ensure cells are in the logarithmic growth phase.[5]
-
Harvesting:
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Dissociate the cells using a minimal amount of trypsin-EDTA.
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension at approximately 600 x g for 3-5 minutes.[5]
-
Wash the cell pellet twice with sterile, cold PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of cold PBS or serum-free medium.
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using a trypan blue exclusion assay; viability should be >95%.
-
-
Final Cell Suspension:
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to the desired final concentration (e.g., 4 x 10^6 cells/mL).[1]
-
Keep the cell suspension on ice until injection.
-
II. Animal Handling and Tumor Cell Implantation
-
Animal Model: Use immunocompromised mice, such as 4-6 week old athymic nude (Nu/J) or SCID mice.[1][4] Allow for a 3-5 day acclimatization period.[4]
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Injection Site Preparation: Shave the injection area (typically the flank) and sterilize the skin with 70% ethanol and/or an iodine solution.[4]
-
Subcutaneous Injection:
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for recovery from anesthesia and any adverse reactions.
III. This compound Administration and Tumor Monitoring
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., approximately 80 mm³).[1]
-
This compound Formulation: Prepare the this compound solution. For example, a 10 mg/kg dose can be formulated in DMSO with a 1:5 dilution in PBS.[1]
-
Administration: Administer this compound or the vehicle control via intraperitoneal (IP) injection according to the planned treatment schedule (e.g., daily).
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = 0.5 x (Length x Width²) .[1]
-
-
Monitoring Animal Health: Monitor the body weight and overall health of the animals throughout the study.
Caption: A typical workflow for a subcutaneous xenograft tumor study.
Conclusion
This compound represents a promising therapeutic agent targeting the TAO3 kinase, a novel regulator of cancer invasion. The provided protocols and data serve as a guide for designing and executing preclinical xenograft studies to further evaluate the efficacy of this compound in various cancer models. It is important to note that the available in vivo data for this compound is currently limited, and further research is warranted to explore its therapeutic potential across a broader range of cancer types and to optimize dosing regimens.
References
- 1. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for SBI-581 in Kinase Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-581 is a potent and selective, orally active small molecule inhibitor of the serine/threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), also known as MAP3K18. With an IC50 of 42 nM for TAO3, this compound serves as a valuable chemical probe for elucidating the roles of TAO3 in various cellular processes, particularly in cancer biology.[1][2][3] TAO3 is a member of the STE20/GCK family of kinases and has been implicated in the regulation of the p38 MAPK and JNK signaling cascades.[4][5][6] Notably, this compound has been demonstrated to inhibit cancer cell invasion and tumor growth by disrupting the formation of invadopodia, which are actin-rich protrusions critical for extracellular matrix degradation.[1][7] The mechanism of action of this compound involves the inhibition of TAO3-mediated phosphorylation of the dynein subunit protein LIC2, which in turn promotes the accumulation of the invadopodia scaffold protein TKS5α at RAB11-positive vesicles.[1] These application notes provide detailed protocols for utilizing this compound to study TAO3 signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Notes |
| TAO3 | 42 | Potent inhibition of the primary target. |
| MEKK3 | 237 | Demonstrates moderate selectivity (>5-fold) over this related kinase.[1][7] |
| Broad Kinase Panel | Moderately Selective | This compound shows >5-10x selectivity against the majority of a broad panel of kinases.[2][3] A comprehensive public dataset is not available and users are encouraged to perform their own selectivity profiling for targets of interest. |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing |
| Half-life (t1/2) | 1.5 hr | 10 mg/kg, single intraperitoneal (IP) injection.[7] |
| AUC | 1202 hr*ng/mL | 10 mg/kg, single IP injection.[7] |
| Cmax | ~2 µM | 10 mg/kg, single IP injection.[7] |
Table 3: Effective Concentrations of this compound in Cellular and In Vivo Assays
| Assay | Effective Concentration/Dose | Cell Line/Model | Effect |
| Invadopodia Formation Assay | EC50 < 50 nM | C8161.9 melanoma cells | Dose-dependent inhibition of invadopodia formation.[7] |
| Gelatin Degradation Assay | EC50 < 50 nM | C8161.9 melanoma cells | Dose-dependent inhibition of extracellular matrix degradation.[7] |
| 3D Spheroid Growth Assay | Not specified, dose-dependent | C8161.9 melanoma cells | Inhibition of spheroid growth in 3D culture.[7] |
| In Vivo Extravasation Assay | 30 mg/kg (IP) | Mouse model with GFP-labeled C8161.9 cells | Significant inhibition of tumor cell extravasation.[7] |
| In Vivo Tumor Growth Assay | 10 mg/kg/day (IP) | Subcutaneous C8161.9 xenograft model | Profound inhibition of tumor growth.[7] |
Signaling Pathway
The following diagram illustrates the known signaling pathway involving TAO3 and the inhibitory action of this compound.
Caption: TAO3 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
In Vitro TAO3 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against TAO3 kinase.
Materials:
-
Recombinant human TAO3 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
³²P-γ-ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TAO3 kinase, and MBP substrate.
-
Add this compound at various concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and a small amount of ³²P-γ-ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro TAO3 kinase assay.
Invadopodia Formation Assay
This assay assesses the effect of this compound on the formation of invadopodia in cancer cells.
Materials:
-
Cancer cell line known to form invadopodia (e.g., C8161.9 melanoma cells)
-
Fluorescently-labeled gelatin-coated coverslips
-
Complete cell culture medium
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cancer cells on fluorescently-labeled gelatin-coated coverslips in complete medium.
-
Allow cells to adhere and grow for a specified time (e.g., 24 hours).
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 4-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin with fluorescently-labeled phalloidin and for nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of cells with invadopodia (co-localization of F-actin puncta with areas of gelatin degradation) and the area of gelatin degradation per cell.
Caption: Experimental workflow for the invadopodia formation assay.
Western Blotting for TAO3 Signaling Components
This protocol is for analyzing the phosphorylation status of TAO3 downstream targets.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-LIC2, anti-LIC2, anti-TAO3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
In Vitro Dynein LIC2 Phosphorylation Assay
This protocol is adapted to assess the direct phosphorylation of LIC2 by TAO3 and its inhibition by this compound.
Materials:
-
Recombinant human TAO3 kinase
-
Recombinant human Dynein LIC2 protein
-
Kinase buffer (as in Protocol 1)
-
ATP and ³²P-γ-ATP
-
This compound
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Procedure:
-
Set up kinase reactions containing TAO3, LIC2, and kinase buffer.
-
Add this compound at various concentrations and pre-incubate.
-
Initiate the reaction with ATP and ³²P-γ-ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to detect phosphorylated LIC2.
-
Quantify the signal to determine the extent of inhibition.
Disclaimer
This compound is for research use only and is not intended for human or therapeutic use. Researchers should conduct their own validation experiments to confirm the findings and optimize protocols for their specific experimental systems.
References
- 1. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]
- 6. Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-581 in Immunofluorescence Staining
Introduction
SBI-581 is a potent and selective inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), also known as TAOK3.[1][2] It has demonstrated efficacy in preclinical cancer models by disrupting the formation and function of invadopodia, which are actin-rich protrusions used by cancer cells for extracellular matrix degradation and invasion.[3] this compound exerts its effects by promoting the accumulation of the invadopodia scaffold protein TKS5α at RAB11-positive vesicles, thereby inhibiting cancer cell invasion and tumor growth.[1][3] These application notes provide a detailed protocol for the use of this compound in immunofluorescence staining to visualize its effects on key cellular components involved in invadopodia formation.
Mechanism of Action
This compound is an orally active compound that selectively inhibits TAO3 kinase with an IC50 of 42 nM.[1][2] TAO3 is involved in signaling pathways that regulate cytoskeletal organization and vesicle trafficking. By inhibiting TAO3, this compound prevents the proper localization and function of TKS5α, a critical scaffold protein for invadopodia. This leads to a reduction in invadopodia formation and function, ultimately impairing the invasive capabilities of cancer cells.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.[3]
| Parameter | Value | Species | Administration |
| IC50 (TAO3) | 42 nM | - | In vitro |
| EC50 (Invadopodia Formation) | <50 nM | - | In vitro |
| Pharmacokinetics (t1/2) | 1.5 hr | Mouse | Intraperitoneal (IP) |
| Pharmacokinetics (Cmax) | ~2 µM | Mouse | 10 mg/kg IP |
| Pharmacokinetics (AUC) | 1202 hr*ng/mL | Mouse | 10 mg/kg IP |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound action.
Immunofluorescence Staining Protocol
This protocol details the steps for treating cells with this compound and subsequently performing immunofluorescence staining to visualize its effects on TKS5α and F-actin, key components of invadopodia.
Materials
-
Cancer cell line known to form invadopodia (e.g., MDA-MB-231, C8161.9)[3]
-
Sterile glass coverslips
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-TKS5α
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 594) for F-actin staining
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the immunofluorescence protocol.
Caption: Experimental workflow for immunofluorescence staining.
Step-by-Step Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed the cancer cells onto the coverslips at an appropriate density to achieve 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Once the cells have reached the desired confluency, treat them with varying concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) or a vehicle control (DMSO).
-
The incubation time will depend on the specific experimental goals but can range from a few hours to 24 hours.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[4]
-
-
Permeabilization:
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-TKS5α) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Secondary Antibody and Phalloidin Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in the blocking buffer.
-
Add the diluted secondary antibody and phalloidin solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.[7]
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protecting from light.
-
Incubate the cells with a diluted DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[4]
-
-
Mounting:
-
Wash the cells one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue), the TKS5α fluorescent probe (e.g., green), and the phalloidin fluorescent probe (e.g., red).
-
Expected Results
In control (DMSO-treated) cells, distinct puncta of TKS5α co-localizing with F-actin-rich invadopodia structures are expected at the ventral cell surface. Upon treatment with this compound, a dose-dependent decrease in the number and size of these TKS5α and F-actin-positive invadopodia should be observed.[3] Instead, TKS5α may appear more diffusely localized within the cytoplasm or accumulated in vesicular structures, consistent with its retention in RAB11-positive endosomes.[1]
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak Signal:
-
Increase primary antibody concentration or incubation time.
-
Check the excitation and emission wavelengths for the fluorophores.
-
Ensure proper cell permeabilization.
-
-
No Invadopodia Observed:
-
Confirm that the cell line used is capable of forming invadopodia.
-
Ensure that the cells are cultured on an appropriate matrix (e.g., gelatin, collagen) that promotes invadopodia formation.
-
Optimize cell seeding density.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence staining of LC3 [bio-protocol.org]
- 5. Monitoring Autophagy-Immunofluorescence Staining [bio-protocol.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Immunocytochemistry/Immunofluorescence Protocol for LC3 Antibody (NBP1-19167): Novus Biologicals [novusbio.com]
Application Notes and Protocols for SBI-581 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-581 is a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), also known as TAOK3.[1][2] With an IC50 of 42 nM, this compound serves as a valuable tool for investigating the cellular functions of TAO3 and for the discovery of novel modulators of its activity.[1][2] TAO3 is implicated in various cellular processes, including the regulation of invadopodia formation, cancer invasion, and tumor growth.[3] The mechanism of this compound involves the inhibition of TAO3-mediated phosphorylation of downstream targets, such as the dynein light intermediate chain 2 (LIC2).[2]
These application notes provide detailed protocols and guidelines for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel TAO3 inhibitors or investigating the effects of TAO3 inhibition in various cellular models.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Notes |
| IC50 (TAO3) | 42 nM | - | Potent and selective inhibitor.[1][2] |
| IC50 (MEKK3) | 237 nM | - | Demonstrates moderate selectivity against other kinases.[2] |
| EC50 (Invadopodia Formation) | <50 nM | - | Effective concentration for 50% inhibition in a cell-based assay.[3] |
| Cmax (Plasma Concentration) | ~2 µM | Mouse | Following a 10 mg/kg intraperitoneal (IP) injection.[1][3] |
| t1/2 (Half-life) | 1.5 hours | Mouse | Following a 10 mg/kg IP injection.[1][3] |
| AUC (Area Under the Curve) | 1202 hr*ng/mL | Mouse | Following a 10 mg/kg IP injection.[1][3] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving TAO3 and the inhibitory action of this compound. TAO3 phosphorylates the dynein subunit protein LIC2 at serine 202, a crucial step for its function. This compound directly inhibits this phosphorylation event.
Caption: TAO3 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: High-Throughput Biochemical Assay for TAO3 Kinase Activity
This protocol describes a luminometric assay to measure the kinase activity of TAO3 by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in luminescence indicates higher kinase activity, which is inhibited by this compound.
Materials:
-
Recombinant human TAO3 enzyme
-
Myelin basic protein (MBP) as a generic substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (as a positive control)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known concentration of this compound (positive control, e.g., 10 µM).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing TAO3 enzyme and MBP substrate in kinase buffer. The final concentration of TAO3 and MBP should be optimized for a robust signal window.
-
-
Kinase Reaction:
-
Dispense 10 µL of the enzyme/substrate master mix into each well of the compound-plated 384-well plate.
-
Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for TAO3.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: High-Content Imaging Assay for Invadopodia Formation
This cell-based assay quantifies the formation of invadopodia, which are actin-rich protrusions used by cancer cells to degrade the extracellular matrix. This compound is known to inhibit invadopodia formation.[3]
Materials:
-
Metastatic cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Fluorescently-labeled gelatin-coated plates (e.g., 96- or 384-well glass-bottom plates)
-
This compound (as a positive control)
-
Test compounds
-
Hoechst 33342 (for nuclear staining)
-
Phalloidin-Alexa Fluor 488 (for F-actin staining)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating:
-
Seed cells onto fluorescently-labeled gelatin-coated plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a dilution series of test compounds or this compound. Include DMSO-treated wells as a negative control.
-
Incubate for a predetermined time (e.g., 24 hours) to allow for invadopodia formation and matrix degradation.
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the F-actin with Phalloidin-Alexa Fluor 488 and the nuclei with Hoechst 33342.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system. Capture channels for the gelatin (matrix), actin, and nuclei.
-
Use image analysis software to:
-
Identify and count the number of cells (nuclei).
-
Segment the actin channel to identify actin-rich puncta corresponding to invadopodia.
-
Measure the area of gelatin degradation (dark spots in the fluorescent gelatin layer) beneath the cells.
-
-
Calculate the percentage of cells with invadopodia and the total area of degradation per cell.
-
Data Analysis:
-
Determine the dose-dependent effect of test compounds on invadopodia formation and matrix degradation.
-
Calculate the EC50 value for each compound based on the inhibition of these parameters.
Experimental Workflow Diagrams
The following diagram outlines the workflow for the high-throughput biochemical assay for TAO3 kinase activity.
Caption: Workflow for a TAO3 biochemical high-throughput screening assay.
Below is the workflow for the high-content imaging assay for invadopodia formation.
References
Application Notes and Protocols for Target Validation using SBI-581
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-581 is a potent and selective inhibitor of the serine/threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), a member of the STE20 family.[1][2] Emerging research has identified TAO3 as a promising therapeutic target in oncology due to its critical role in regulating cancer cell invasion and tumor progression.[3] this compound serves as a valuable chemical probe for elucidating the cellular functions of TAO3 and for validating it as a drug target. These application notes provide detailed protocols for utilizing this compound in key target validation experiments.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of TAO3. This inhibition disrupts the TAO3-mediated signaling cascade that governs the trafficking of endosomes containing the invadopodia scaffold protein TKS5α.[1][3] The consequence of this disruption is a significant reduction in the formation and function of invadopodia, which are specialized, actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues.[1][3]
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of TAO3 kinase activity. While a comprehensive public kinase selectivity profile is not available, data indicates moderate selectivity against the broader kinome.
| Compound | Target | IC50 (nM) | Notes |
| This compound | TAO3 | 42 | Potent inhibition of the primary target.[1][2][3] |
| This compound | MEKK3 | 237 | Demonstrates a degree of selectivity for TAO3 over other kinases.[2][3] |
Cellular Activity
In cellular assays, this compound effectively inhibits processes downstream of TAO3 signaling, validating its on-target activity in a physiological context.
| Assay | Cell Line | Parameter | EC50 (nM) |
| Invadopodia Formation | C8161.9 Melanoma | Inhibition of invadopodia | <50 |
| Gelatin Degradation | C8161.9 Melanoma | Inhibition of matrix degradation | <50 |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have been conducted to assess the in vivo behavior of this compound.
| Administration | Dose (mg/kg) | Cmax (µM) | t1/2 (hr) | AUC (hr*ng/mL) |
| Intraperitoneal (IP) | 10 | ~2 | 1.5 | 1202 |
Mandatory Visualizations
Caption: TAO3 Signaling Pathway in Cancer Invasion.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted for confirming the direct binding of this compound to TAO3 in a cellular context.
Materials:
-
Cancer cell line expressing TAO3 (e.g., C8161.9 melanoma)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Primary antibody against TAO3, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies for TAO3 and the loading control overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for TAO3 and the loading control.
-
Normalize the TAO3 signal to the loading control.
-
Plot the normalized TAO3 signal against the temperature for each this compound concentration. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Invadopodia Formation and Matrix Degradation Assay
This assay assesses the functional consequence of TAO3 inhibition by this compound on cancer cell invasion.
Materials:
-
Fluorescently-labeled gelatin
-
Glass coverslips
-
Cancer cell line (e.g., C8161.9)
-
This compound and DMSO
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Coating Coverslips:
-
Coat sterile glass coverslips with fluorescently-labeled gelatin and fix with glutaraldehyde.
-
-
Cell Seeding and Treatment:
-
Seed cancer cells onto the gelatin-coated coverslips.
-
Allow cells to adhere and then treat with a dose-response of this compound or DMSO for 16-24 hours.
-
-
Fixing and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and block non-specific binding.
-
Stain for F-actin with fluorescently-labeled phalloidin and for nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Invadopodia appear as F-actin-rich puncta.
-
Matrix degradation is visualized as dark areas (holes) in the fluorescent gelatin layer, co-localizing with the invadopodia.
-
Quantify the number of cells with invadopodia and the area of gelatin degradation per cell.
-
3D Spheroid Growth Assay
This assay evaluates the effect of this compound on tumor cell growth in a more physiologically relevant three-dimensional model.
Materials:
-
Ultra-low attachment round-bottom plates
-
Cancer cell line
-
This compound and DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Spheroid Formation:
-
Seed a defined number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment plates to allow for spheroid formation over 2-3 days.
-
-
Treatment:
-
Treat the established spheroids with various concentrations of this compound or DMSO.
-
-
Monitoring Spheroid Growth:
-
Monitor spheroid size and morphology over several days using bright-field microscopy.
-
At the end of the experiment, assess cell viability using a 3D-compatible cell viability reagent.
-
-
Data Analysis:
-
Measure the spheroid diameter or area from the images.
-
Plot the spheroid size or cell viability as a function of this compound concentration to determine the inhibitory effect.
-
In Vivo Tumor Growth and Extravasation Models
These in vivo experiments are crucial for validating the therapeutic potential of targeting TAO3 with this compound. All animal experiments must be conducted in accordance with institutional guidelines.
Tumor Growth Model:
-
Cell Implantation:
-
Subcutaneously implant cancer cells (e.g., C8161.9) into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size (e.g., ~80 mm³).
-
Administer this compound (e.g., 10 mg/kg, IP, daily) or vehicle control.[3]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.[3]
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Extravasation Model:
-
Treatment:
-
Administer a single dose of this compound (e.g., 30 mg/kg, IP) or vehicle to mice.[3]
-
-
Cell Injection:
-
After a short period (e.g., 30 minutes), inject fluorescently-labeled cancer cells intravenously via the tail vein.[3]
-
-
Analysis:
-
After 24 hours, harvest the lungs and quantify the number of extravasated, fluorescently-labeled cancer cells by fluorescence microscopy or flow cytometry.[3]
-
Conclusion
This compound is a powerful tool for the validation of TAO3 as a therapeutic target in cancer. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and in vivo consequences of TAO3 inhibition. The collective data from these experiments will contribute to a comprehensive understanding of the role of TAO3 in cancer biology and the potential of this compound and other TAO3 inhibitors as novel anti-cancer agents.
References
- 1. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SBI-581 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-581 is a potent and selective small molecule inhibitor of the serine/threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), a member of the STE20-like kinase family. Emerging preclinical evidence suggests that this compound holds promise as a novel anti-cancer agent, particularly in combination with established cancer therapies. TAOK3 has been implicated in several cancer-promoting processes, including invasion, metastasis, and resistance to chemotherapy. By inhibiting TAOK3, this compound can disrupt these pathways and potentially enhance the efficacy of other anti-cancer treatments.
These application notes provide a summary of the available preclinical data on this compound in combination with other cancer therapies and offer generalized protocols for investigating these combinations in a research setting.
This compound in Combination with Chemotherapy
Rationale:
TAOK3 has been shown to play a role in the DNA damage response and in mediating resistance to certain chemotherapeutic agents. Inhibition of TAOK3 by this compound may therefore sensitize cancer cells to the cytotoxic effects of chemotherapy. Preclinical studies have suggested a synergistic effect between this compound and the platinum-based chemotherapy agent, cisplatin, in esophageal squamous cell carcinoma (ESCC). Another TAOK3 inhibitor, CP43, has been shown to reduce resistance to the anti-microtubule agent paclitaxel in breast cancer models.
Preclinical Data Summary: this compound and Cisplatin in Esophageal Squamous Cell Carcinoma (ESCC)
While the complete quantitative dataset from the definitive study is not publicly available, reports indicate a synergistic anti-tumor effect when this compound is combined with cisplatin in ESCC cell lines. This suggests that the combination may be more effective at inhibiting cancer cell growth than either agent alone.
Experimental Protocol: In Vitro Combination of this compound and Cisplatin in ESCC Cells
This protocol provides a general framework for assessing the synergistic effects of this compound and cisplatin on the viability of ESCC cell lines.
Materials:
-
Esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE-30, EC-109)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (lyophilized powder)
-
Cisplatin (lyophilized powder or solution)
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture ESCC cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of cisplatin in a suitable solvent (e.g., 0.9% saline or water).
-
Prepare serial dilutions of each drug in cell culture medium to achieve the desired final concentrations.
-
-
Combination Treatment:
-
Remove the medium from the cell plates.
-
Add fresh medium containing this compound, cisplatin, or the combination of both to the respective wells. Include vehicle control wells (medium with DMSO).
-
It is recommended to use a checkerboard titration format to test a range of concentrations for both drugs.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
After the incubation period, assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Experimental Workflow for In Vitro Combination Study
Caption: Workflow for assessing the in vitro synergy of this compound and cisplatin.
This compound in Combination with Targeted Therapy
Rationale:
TAOK3 is known to be involved in signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK pathway. Combining this compound with inhibitors of other key signaling nodes could lead to a more potent anti-tumor response. A conference abstract has mentioned a potential synergistic effect of this compound with an ERK inhibitor in pancreatic ductal adenocarcinoma (PDAC) models.
Preclinical Data Summary: this compound and ERK Inhibitor in Pancreatic Cancer
Details from the conference abstract are limited, but it suggests that the combination of this compound and an ERK inhibitor (MK-8353) may be effective in PDAC. This provides a rationale for further investigation into this combination.
Experimental Protocol: In Vitro Combination of this compound and an ERK Inhibitor
This protocol outlines a general method for evaluating the combination of this compound with an ERK inhibitor in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
ERK inhibitor (e.g., MK-8353)
-
Other materials as listed in section 1.2.
Procedure:
The procedure is similar to the one described in section 1.2, with the following modifications:
-
Use pancreatic cancer cell lines instead of ESCC cells.
-
Prepare and use an ERK inhibitor instead of cisplatin.
-
The concentrations for the checkerboard titration should be based on the known IC50 values of each inhibitor in the selected cell lines.
Potential for this compound in Combination with Immunotherapy
Rationale:
While there is currently no direct preclinical evidence for combining this compound with immunotherapy, the known functions of TAOK3 suggest a potential for synergy. TAOK3 is involved in cellular stress responses and can influence signaling pathways like NF-κB, which play critical roles in regulating the tumor microenvironment and immune responses. By modulating these pathways, this compound could potentially enhance the efficacy of immune checkpoint inhibitors.
Proposed Experimental Protocol: In Vivo Combination of this compound and an Anti-PD-1 Antibody in a Syngeneic Mouse Model
This protocol describes a potential in vivo study to explore the combination of this compound with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse tumor model (e.g., MC38 colorectal cancer cells in C57BL/6 mice)
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody (or isotype control)
-
Sterile PBS
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound and Anti-PD-1 antibody combination
-
-
-
Drug Administration:
-
Administer this compound and the anti-PD-1 antibody according to a predetermined schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for the antibody).
-
-
Tumor Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).
-
Compare tumor growth inhibition between the different treatment groups.
-
Signaling Pathway of TAOK3 Inhibition
Caption: this compound inhibits TAOK3, impacting multiple downstream signaling pathways.
Quantitative Data Summary
| Combination Therapy | Cancer Type | Model | Outcome | Reference |
| This compound + Cisplatin | Esophageal Squamous Cell Carcinoma | In Vitro | Synergistic inhibition of cell viability | (Data not publicly available) |
| This compound + ERK Inhibitor (MK-8353) | Pancreatic Ductal Adenocarcinoma | In Vitro | Potential synergistic effect | (Conference Abstract)[1] |
| CP43 (TAOK3 Inhibitor) + Paclitaxel | Breast Cancer | In Vitro | Reduced paclitaxel resistance | (Published Study) |
Note: The quantitative data for the synergistic effects (e.g., Combination Index values) of this compound with other therapies are not yet fully available in the public domain. The provided table summarizes the reported qualitative outcomes.
Conclusion and Future Directions
The TAOK3 inhibitor this compound represents a promising agent for combination cancer therapy. The initial preclinical findings, though limited, provide a strong rationale for its investigation in combination with chemotherapy and targeted therapies. Further studies are warranted to elucidate the precise mechanisms of synergy and to explore the potential of combining this compound with immunotherapy. The protocols provided herein offer a starting point for researchers to further investigate the therapeutic potential of these novel combination strategies.
References
Troubleshooting & Optimization
SBI-581 solubility and stability issues
This technical support center provides guidance on the common solubility and stability challenges encountered when working with the novel investigational compound SBI-581.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. For initial stock solutions, we recommend using organic solvents. Subsequent dilutions into aqueous buffers should be done with care to avoid precipitation. The choice of solvent will depend on the specific experimental requirements.
Q2: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. To address this, consider the following troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit.
-
Increase the percentage of organic co-solvent: If your experimental system allows, increasing the percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, always check for solvent effects on your specific assay.
-
Use a different buffer system: The pH and composition of the buffer can influence the solubility of this compound. Experiment with different pH values or the addition of solubilizing agents.
-
Sonication: Gentle sonication can sometimes help to redissolve precipitated compound.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure the stability and integrity of this compound, it is crucial to store it correctly. For long-term storage, we recommend keeping the compound as a dry powder at -20°C or below, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Solubility Issues
If you are experiencing issues with the solubility of this compound, please refer to the following troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Stability Concerns
To mitigate potential degradation of this compound, follow these guidelines:
-
Light Sensitivity: Protect solutions of this compound from direct light exposure by using amber vials or by wrapping vials in aluminum foil.
-
pH Stability: The stability of this compound can be pH-dependent. In acidic conditions, the compound may be more susceptible to hydrolysis. It is advisable to maintain solutions at a neutral or slightly basic pH if the experimental conditions permit.
-
Oxidative Stability: If there are concerns about oxidation, consider preparing solutions in de-gassed solvents and storing them under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 25 |
| Methanol | 15 |
| Acetonitrile | 10 |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Stability of this compound in Solution at Different Temperatures
| Solvent | Storage Temperature | Purity after 24 hours | Purity after 7 days |
| DMSO | 4°C | 99% | 95% |
| DMSO | -20°C | > 99% | > 99% |
| PBS (pH 7.4) | 4°C | 90% | 75% |
| PBS (pH 7.4) | -20°C | 98% | 92% |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a microcentrifuge tube. (Note: The molecular weight of this compound is proprietary information at this stage).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C or -80°C.
Protocol for Diluting this compound into Aqueous Buffer
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. First, dilute the 10 mM stock into your desired aqueous buffer to an intermediate concentration (e.g., 1 mM).
-
Final Dilution: From the intermediate dilution, prepare the final working concentration. Ensure rapid mixing during the addition of the this compound solution to the aqueous buffer.
-
Vortexing: Gently vortex the final solution immediately after preparation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the hypothetical signaling pathway in which this compound is involved and a general experimental workflow for its characterization.
Caption: Hypothetical pathway of this compound and its experimental workflow.
Technical Support Center: Optimizing SBI-581 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SBI-581, a potent and selective inhibitor of serine-threonine kinase TAO3. Here you will find troubleshooting advice and frequently asked questions to ensure the successful design and execution of your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the serine-threonine kinase TAO3, with an in vitro IC50 of 42 nM.[1] TAO3 is a member of the Thousand-and-one amino acid (TAO) kinase family, which are upstream regulators of the p38/MAPK and JNK signaling pathways. These pathways are crucial in cellular processes such as proliferation, invasion, and stress responses. In cancer cells, this compound has been shown to inhibit invadopodia formation, a process critical for cancer cell invasion and metastasis.[2]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: Based on published data, a starting concentration range of 10 nM to 100 nM is recommended for most cancer cell lines. One key study demonstrated an EC50 of less than 50 nM for the inhibition of invadopodia formation and gelatin degradation in C8161.9 melanoma cells, with no significant impact on cell viability at these concentrations.[2] However, the optimal concentration is cell-line dependent and should be determined empirically.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental wells is consistent and ideally below 0.1% to avoid solvent-induced toxicity.[3][4][5]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on your specific cell line and the biological question you are investigating. For initial dose-response experiments to determine the IC50 for cell viability, a 48 to 72-hour incubation period is a common starting point.[6][7] For assays measuring more acute effects on signaling pathways, shorter incubation times (e.g., 1-24 hours) may be more appropriate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | 1. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a measurable effect. 3. Cell line resistance: The cell line may not be dependent on the TAO3 signaling pathway for survival. 4. Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your cell line. 2. Increase incubation time: Extend the treatment duration to 72 hours or longer, ensuring to replenish the media with fresh this compound if the experiment is long. 3. Confirm target presence: Verify the expression of TAO3 in your cell line using techniques like Western blotting or qPCR. 4. Assess compound stability: In a cell-free setup, incubate this compound in your culture medium for the duration of your experiment and measure its concentration at different time points using analytical methods like HPLC. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Edge effects: Evaporation from the outer wells of the plate can alter the concentration of this compound. 3. Inaccurate pipetting: Errors in dispensing cell suspension or this compound solutions. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before and during plating to prevent clumping. 2. Minimize edge effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[5] 3. Calibrate pipettes: Regularly check and calibrate your pipettes for accuracy. Use reverse pipetting for viscous solutions. |
| Increased cell viability at higher concentrations | 1. Assay interference: this compound may be directly interacting with the viability assay reagent. 2. Off-target effects: At higher concentrations, this compound might have off-target effects that promote cell survival or metabolic activity. 3. Compound precipitation: High concentrations of this compound may precipitate out of solution, reducing its effective concentration. | 1. Run a cell-free control: Add this compound to cell-free media and perform the viability assay to check for direct chemical reactions.[3] 2. Use an alternative viability assay: Switch to a different method that relies on a distinct measurement principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue exclusion). 3. Check for precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent. |
Data Presentation
Table 1: Reported and Recommended Concentrations of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | TAO3 (in vitro kinase assay) | 42 nM | Inhibition of TAO3 kinase activity | [1] |
| EC50 | C8161.9 (melanoma) | <50 nM | Inhibition of invadopodia formation and gelatin degradation | [2] |
| Recommended Starting Range | Various Cancer Cell Lines | 10 nM - 100 nM | Initial range for determining IC50 for cell viability | N/A |
| In Vivo Dosing | Mice (subcutaneous tumor model) | 10 mg/kg (IP) | Inhibition of tumor growth | [2] |
| In Vivo Dosing | Mice (extravasation assay) | 30 mg/kg (IP) | Inhibition of tumor cell extravasation | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: SBI-581 Pharmacokinetic Studies in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SBI-581 in mouse models. The information is designed to address common pharmacokinetic challenges and provide standardized experimental protocols.
Pharmacokinetic Profile of this compound in Mice
A key challenge identified with this compound is its poor oral bioavailability. However, intraperitoneal administration results in a more favorable pharmacokinetic profile.[1] The following table summarizes the reported pharmacokinetic parameters of this compound in male C57BL/6 mice.
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose | 1 mg/kg | 10 mg/kg | 10 mg/kg |
| Vehicle | 75% PEG300 / 25% Water | Pharmatek #6 | 5% DMSO / 5% Tween 80 / 90% Water |
| Half-life (t½) | Not Reported | Not Reported | 1.5 hours[1][2][3] |
| AUC | Not Reported | Not Reported | 1202 hr*ng/mL[1][2][3] |
| Cmax | Not Reported | Not Reported | ~2 µM[1][2][3] |
| Oral Bioavailability (%F) | Not Applicable | <5%[1] | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for reproducible pharmacokinetic studies. The following protocols are based on published research.[1]
Animal Model:
Dosing and Sample Collection:
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
-
Intraperitoneal (IP) Administration:
Bioanalytical Method:
-
Plasma levels of this compound are quantified using LC/MS/MS analysis.[1]
Troubleshooting Guide & FAQs
This section addresses potential issues and questions that may arise during pharmacokinetic studies with this compound.
Question: We are observing very low or undetectable plasma concentrations of this compound after oral administration. Is this expected?
Answer: Yes, this is a known characteristic of this compound. Published data indicates that it has very poor oral bioavailability (%F <5%).[1] For systemic exposure, intraperitoneal (IP) administration is recommended, which has been shown to result in reasonable pharmacokinetic parameters.[1][2][4]
Question: What is the recommended route of administration for achieving therapeutic concentrations of this compound in mice?
Answer: Intraperitoneal (IP) injection is the most effective route of administration reported for achieving systemic exposure of this compound in mice.[1] A 10 mg/kg dose administered via IP injection resulted in a Cmax of approximately 2 µM and a half-life of 1.5 hours.[1][2][3]
Question: We are seeing high variability in plasma concentrations between individual mice in the same cohort. What could be the cause?
Answer: High inter-individual variability in pharmacokinetic studies can stem from several factors. Ensure consistent fasting times for all animals, as food can affect absorption. The precision of the dosing procedure, especially for IP injections, is critical. Additionally, the health status and stress levels of the mice can influence drug metabolism and clearance.
Question: Our in-house formulation of this compound is difficult to dissolve. What are the recommended vehicles?
Answer: The solubility of this compound can be a challenge. Published studies have utilized the following vehicles for different routes of administration in mice:
-
IV: 75% PEG300 / 25% Water[1]
-
PO: Pharmatek #6[1]
-
IP: 5% DMSO / 5% Tween 80 / 90% Water[1] It is crucial to ensure complete dissolution of the compound in the vehicle before administration.
Question: How can we optimize our blood sampling schedule for a pharmacokinetic study of this compound?
Answer: Based on the reported half-life of 1.5 hours after IP administration, a suggested sampling schedule would include frequent early time points to capture the absorption and distribution phases (e.g., 0.25, 0.5, 1, and 2 hours) and later time points to characterize the elimination phase (e.g., 4, 6, and 8 hours). The published sampling times are a good starting point.[1]
Visualizing Experimental Workflow
To aid in experimental design, the following diagram illustrates a typical workflow for a pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study of this compound in mice.
Signaling Pathway Perturbation by this compound
This compound is a potent inhibitor of the serine-threonine kinase TAO3.[4] Its mechanism of action involves the disruption of downstream signaling pathways that are crucial for cancer cell invasion and tumor growth.[1]
Caption: this compound inhibits TAO3 kinase, disrupting downstream signaling and cellular processes.
References
- 1. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
How to minimize SBI-581 toxicity in primary cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the use of the TAO3 inhibitor, SBI-581, in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active small molecule inhibitor of the serine-threonine kinase TAO3, with an IC50 of 42 nM.[1][2][3] Its mechanism of action involves the inhibition of TAO3, which plays a role in regulating invadopodia formation, processes crucial for cancer cell invasion and tumor growth.[1][4][5] this compound has been shown to reduce invadopodia function and tumor growth in preclinical models.[1][5]
Q2: Has this compound shown toxicity in non-cancerous or primary cells?
Q3: What are the common causes of small molecule inhibitor toxicity in primary cell culture?
A3: Toxicity from small molecule inhibitors in primary cell culture can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective dose can lead to off-target effects and cell death.
-
Prolonged Exposure: Continuous exposure to an inhibitor can disrupt normal cellular processes.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations (typically above 0.1-0.5%).[8][9]
-
Off-Target Effects: The inhibitor may bind to other kinases or cellular targets besides TAO3, leading to unintended consequences. This compound has shown moderate selectivity against a broad panel of kinases.[2][6]
Troubleshooting Guides
Issue: High levels of primary cell death observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response (kill curve) experiment to determine the optimal, non-toxic concentration for your specific primary cells. Start with a wide range of concentrations, from low nanomolar to micromolar, bracketing the reported IC50 of 42 nM. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of TAO3 signaling. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your primary cells (generally ≤ 0.1%).[9] Run a vehicle-only (DMSO) control to assess solvent toxicity. |
| Primary cells are particularly sensitive. | Some primary cell types are inherently more sensitive to chemical treatments.[10] Consider optimizing culture conditions, such as media composition or cell density, to improve cell health. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol is designed to identify the concentration range of this compound that effectively inhibits TAO3 signaling without causing significant cytotoxicity in your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range to test is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (see Protocol 2 for an example using MTT).
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. Determine the EC50 (effective concentration) for your desired biological effect and the CC50 (cytotoxic concentration).
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Add MTT Reagent: Following the treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilize Formazan Crystals: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.[2]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Serine-threonine kinase TAO3 | [1][2] |
| IC50 | 42 nM | [1][2][3] |
| Solvent | DMSO | [9] |
Table 2: Example Dose-Response Data Layout
| This compound Conc. (nM) | % Cell Viability (Mean) | % Cell Viability (SD) |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.1 | 5.1 |
| 50 | 89.3 | 6.3 |
| 100 | 75.6 | 7.1 |
| 500 | 52.4 | 8.5 |
| 1000 | 25.8 | 6.9 |
| 5000 | 5.2 | 3.4 |
| 10000 | 1.9 | 2.1 |
Visualizations
Caption: Simplified TAO3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound toxicity in primary cells.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Normal Cells, but Not Cancer Cells, Survive Severe Plk1 Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
SBI-581 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of SBI-581, a potent and selective inhibitor of the serine-threonine kinase TAO3. This document addresses potential issues related to experimental variability and reproducibility through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent selective inhibitor of the serine-threonine kinase TAO3, with an IC50 of 42 nM.[1][2] Its mechanism of action involves the inhibition of TAO3, which in turn promotes the accumulation of the invadopodia scaffold protein TKS5α at RAB11-positive vesicles.[1] This ultimately leads to the inhibition of invadopodia formation, which are crucial cellular structures for cancer cell invasion and metastasis.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research to study the role of TAO3 in cancer invasion and tumor growth. It has been shown to reduce invadopodia function, inhibit 3D tumor growth, and decrease extravasation in preclinical models.[3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1]
Q4: What is the selectivity profile of this compound?
A4: this compound demonstrates moderate selectivity for TAO3. For instance, its IC50 for MEKK3 is 237 nM, which is more than 5-fold higher than its IC50 for TAO3.[2]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Type | Reference |
| TAO3 | 42 nM | Kinase Assay | [2] |
| MEKK3 | 237 nM | Kinase Assay | [2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route | Dose | Reference |
| Half-life (t1/2) | 1.5 hr | Intraperitoneal (IP) | 10 mg/kg | [1][3] |
| Cmax | ~2 µM | Intraperitoneal (IP) | 10 mg/kg | [3] |
| AUC | 1202 hr*ng/mL | Intraperitoneal (IP) | 10 mg/kg | [1][3] |
| Oral Bioavailability (%F) | <5% | Oral (PO) | 10 mg/kg | [3] |
Signaling Pathway and Experimental Workflow
References
Technical Support Center: Validating SBI-581 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of SBI-581, a potent and selective inhibitor of the serine-threonine kinase TAO3.[1]
FAQs: Understanding this compound and Target Engagement
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent and selective small molecule inhibitor of Thousand-and-one amino acid kinase 3 (TAO3), also known as TAOK3, a member of the STE20-like kinase family.[1] Its primary mechanism of action is the inhibition of the kinase activity of TAO3.
Q2: What is the known downstream signaling pathway of TAO3 affected by this compound?
A2: TAO3 is known to be involved in the regulation of the JNK and p38 MAPK signaling pathways. This compound exerts its effects by preventing TAO3-mediated phosphorylation of the dynein subunit protein LIC2 on serine 202. This inhibition disrupts the trafficking of endosomes containing the invadopodia scaffold protein TKS5α, which is crucial for cancer cell invasion and tumor growth.
Q3: What are the expected phenotypic effects of successful this compound target engagement in cancer cells?
A3: Successful inhibition of TAO3 by this compound is expected to lead to a reduction in invadopodia formation, decreased extracellular matrix degradation, and inhibition of 3D cell growth and invasion.[1]
Q4: What are the recommended methods for validating this compound target engagement in cells?
A4: A multi-pronged approach is recommended. This includes direct measurement of target binding using a Cellular Thermal Shift Assay (CETSA) and assessing the modulation of downstream signaling by quantifying the phosphorylation of TAO3 substrates, such as LIC2, via Western blot.
Q5: What is a Cellular Thermal Shift Assay (CETSA) and how does it validate target engagement?
A5: CETSA is a biophysical assay that assesses the binding of a ligand (like this compound) to its target protein (TAO3) in intact cells. The principle is that ligand binding increases the thermal stability of the target protein. By heating cell lysates at various temperatures, the amount of soluble, non-denatured TAO3 can be quantified. An increase in the melting temperature of TAO3 in the presence of this compound indicates direct target engagement.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for TAO3
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak TAO3 signal in Western blot | Low endogenous expression of TAO3 in the selected cell line. Inefficient primary antibody. Insufficient protein loading. | Use a cell line known to have high TAO3 expression. Validate the primary antibody for Western blotting and optimize its concentration. Increase the total protein loaded per lane (30-50 µg). |
| High background on Western blot | Insufficient blocking. Primary or secondary antibody concentration is too high. Inadequate washing. | Increase blocking time to 1-2 hours at room temperature. Titrate antibody concentrations to determine the optimal dilution. Increase the number and duration of wash steps. |
| No thermal shift observed with this compound | This compound concentration is too low. Insufficient incubation time with this compound. The selected temperature range for the heat challenge is not optimal for TAO3. | Perform a dose-response experiment with a wider range of this compound concentrations. Increase the incubation time to allow for sufficient cell penetration and target binding. Optimize the temperature gradient to accurately determine the melting curve of TAO3. |
| High variability between replicates | Inconsistent cell lysis or protein extraction. Uneven heating of samples. Pipetting errors. | Ensure complete and consistent cell lysis. Use a thermal cycler for precise and uniform heating. Use calibrated pipettes and ensure accurate sample handling. |
Western Blot for Phospho-LIC2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no phospho-LIC2 signal | Low basal phosphorylation of LIC2 in the cell line. Inefficient phospho-specific primary antibody. Phosphatase activity during sample preparation. | Stimulate the signaling pathway if a known activator exists. Validate the phospho-specific antibody and optimize its concentration. Always include phosphatase inhibitors in the lysis buffer and keep samples on ice. |
| Multiple non-specific bands | Antibody cross-reactivity. Protein degradation. High antibody concentration. | Use a highly specific monoclonal antibody. Ensure fresh lysis buffer with protease inhibitors is used. Titrate the primary antibody to the lowest effective concentration. |
| Inconsistent phosphorylation levels | Variation in cell culture conditions (e.g., confluency, serum levels). Inconsistent timing of this compound treatment. | Standardize cell culture and treatment protocols. Ensure precise timing for inhibitor incubation and cell harvesting. |
| High background | Inadequate blocking. Membrane was allowed to dry out. | Use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Ensure the membrane remains submerged in buffer throughout the procedure. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for TAO3 Target Engagement
This protocol describes how to perform a CETSA experiment to validate the binding of this compound to TAO3 in intact cells.
Materials:
-
Cell line expressing TAO3 (e.g., C8161.9 melanoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against TAO3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Lysate Clarification:
-
Lyse the cells by freeze-thaw cycles (3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform Western blot analysis using a primary antibody specific for TAO3.
-
-
Data Analysis:
-
Quantify the band intensities for TAO3 at each temperature.
-
Normalize the data to the intensity at the lowest temperature (100%).
-
Plot the percentage of soluble TAO3 against the temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Western Blot Analysis of LIC2 Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of the TAO3 substrate, LIC2.
Materials:
-
Cell line expressing TAO3 and LIC2
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-LIC2 (Ser202)
-
Primary antibody against total LIC2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-LIC2 (Ser202) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with an antibody against total LIC2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-LIC2 and total LIC2.
-
Calculate the ratio of phospho-LIC2 to total LIC2 for each treatment condition. A dose-dependent decrease in this ratio upon this compound treatment confirms target engagement and inhibition of TAO3 kinase activity.
-
Visualizations
Caption: this compound inhibits TAO3 kinase, preventing LIC2 phosphorylation and downstream signaling.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Overcoming Resistance to SBI-581 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SBI-581. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical experiments, with a focus on understanding and overcoming potential drug resistance.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Decreased sensitivity or acquired resistance to this compound in cell lines.
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows a reduced response or has become resistant. What are the next steps?
-
Answer: Acquired resistance is a common phenomenon with targeted therapies. The following steps can help you investigate and potentially overcome this resistance:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in the half-maximal inhibitory concentration (IC50). Compare the IC50 of the resistant subline to the parental, sensitive cell line.
-
Investigate "On-Target" Resistance:
-
Sequence the TAO3 Kinase Domain: Mutations in the drug's target kinase can prevent inhibitor binding. Extract genomic DNA from both sensitive and resistant cells and sequence the coding region of the TAO3 gene to identify any acquired mutations.
-
Assess TAO3 Expression: Increased expression of the target protein can sometimes overcome the inhibitory effect of the drug. Perform quantitative PCR (qPCR) or Western blotting to compare TAO3 mRNA and protein levels between sensitive and resistant cells.
-
-
Explore "Bypass Track" Activation: Cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of TAO3.
-
Phosphoproteomics Analysis: Conduct a global phosphoproteomics study to compare the phosphorylation landscape of sensitive and resistant cells, both with and without this compound treatment. This can reveal upregulated signaling pathways in the resistant cells.
-
Western Blot Analysis of Key Signaling Nodes: Based on the known downstream pathways of TAO3 (p38/MAPK and JNK cascades), probe for changes in the phosphorylation status of key proteins in these and other common resistance pathways (e.g., PI3K/AKT, MEK/ERK).
-
-
Identify Novel Resistance Mechanisms:
-
CRISPR/Cas9 Screen: Perform a genome-wide or targeted CRISPR knockout screen in the sensitive cell line in the presence of this compound. Genes whose knockout confers resistance will be enriched and can be identified by next-generation sequencing.
-
-
Issue 2: High variability in IC50 values for this compound between experiments.
-
Question: I am observing significant fluctuations in the IC50 values of this compound in my cell viability assays. How can I improve the reproducibility of my results?
-
Answer: Inconsistent IC50 values can be frustrating and can arise from several experimental variables. Here are some factors to consider and steps to take to improve consistency:
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit genetic and phenotypic drift.[1][2][3]
-
Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect their response to treatment.[1][3]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
-
Assay Protocol:
-
Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time across all experiments.[3][4]
-
Reagent Quality: Use high-quality reagents and ensure consistency between batches of media, serum, and assay components.
-
-
Compound Handling:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: Prepare fresh serial dilutions for each experiment. Ensure accurate pipetting, especially for small volumes.
-
-
Issue 3: Difficulty interpreting results from combination studies with this compound.
-
Question: I am testing this compound in combination with another drug, but I'm unsure if the observed effect is synergistic, additive, or antagonistic. How can I quantify the interaction?
-
Answer: To rigorously assess the nature of the interaction between this compound and another compound, it is essential to use a systematic experimental design and appropriate data analysis models.
-
Experimental Design (Dose-Response Matrix): Instead of testing single concentrations, perform a dose-response matrix (checkerboard) assay where you test a range of concentrations of both this compound and the combination drug, both alone and in combination.[5][6]
-
Data Analysis (Synergy Models): Analyze the resulting data using established synergy models. Common models include:
-
Bliss Independence Model: This model assumes that the two drugs act independently. A synergy score greater than zero indicates a synergistic effect.[7][8][9][10][11][12]
-
Loewe Additivity Model: This model is based on the principle that a drug cannot interact with itself and is often used when drugs have similar mechanisms of action.
-
Zero Interaction Potency (ZIP) Model: This model combines aspects of both the Bliss and Loewe models.[7][13]
-
-
Software Tools: Several software packages and web-based tools are available to facilitate the analysis of drug combination data, such as SynergyFinder.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the serine-threonine kinase TAO3. It exerts its anti-tumor effects by inhibiting invadopodia formation, which are cellular structures that are critical for cancer cell invasion and metastasis. This compound achieves this by promoting the accumulation of TKS5α, a key scaffold protein for invadopodia, at RAB11-positive vesicles.
Q2: What are the known downstream signaling pathways of TAO3?
A2: TAO3 is known to be a regulator of the p38/MAPK14 and JNK stress-activated MAPK cascades.[15][16] It can activate the p38 pathway and inhibit the basal activity of the JNK pathway.[15][16][17] Therefore, resistance to this compound could potentially involve the reactivation of these or parallel signaling pathways.
Q3: What are the postulated mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound have not yet been reported in the literature, based on common mechanisms of resistance to other kinase inhibitors, we can postulate the following:
-
On-Target Alterations:
-
Mutations in the TAO3 Kinase Domain: Acquired mutations in the ATP-binding pocket or other allosteric sites of TAO3 could reduce the binding affinity of this compound.
-
TAO3 Gene Amplification: Increased copy number of the TAO3 gene could lead to overexpression of the target protein, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Parallel Pathways: Cancer cells may compensate for the inhibition of TAO3 by upregulating other signaling pathways that promote survival and proliferation, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways.
-
Feedback Loop Activation: Inhibition of TAO3 might trigger feedback mechanisms that lead to the activation of other kinases, thereby circumventing the effect of this compound.
-
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to faster inactivation of this compound.
-
Q4: What cell line models are recommended for studying this compound resistance?
A4: The choice of cell line will depend on the cancer type of interest. Ideally, you would start with a panel of cell lines that show a range of sensitivities to this compound. To study acquired resistance, you can generate resistant cell lines in the laboratory by chronically exposing a sensitive parental cell line to gradually increasing concentrations of this compound.[18][19]
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | TAO3 | |
| IC50 | 42 nM | |
| Selectivity | > 5-10x against a broad panel of kinases |
Table 2: Hypothetical Dose-Response Data for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Subline 1 | 500 | 10 |
| Resistant Subline 2 | 2000 | 40 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[18][19][20]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each concentration, monitor cell morphology and proliferation. Allow the cells to reach at least 70-80% confluency before passaging.
-
Cryopreservation: At each successful dose escalation, freeze down vials of the resistant cells for future experiments.
-
Characterization: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), characterize the resistant phenotype by performing regular dose-response assays and comparing to the parental cell line.
Protocol 2: Dose-Response Matrix for Synergy Analysis
This protocol outlines the setup of a dose-response matrix to evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another drug.
-
Determine Single-Agent IC50s: First, determine the IC50 values for this compound and the combination drug individually in your cell line of choice.
-
Plate Layout: Design a 96-well or 384-well plate layout for a checkerboard assay. This will include a range of concentrations for each drug alone and in combination. Typically, a 6x6 or 8x8 matrix is used.[6][12]
-
Cell Seeding: Seed the cells at a predetermined optimal density and allow them to adhere overnight.
-
Drug Addition: Add the single agents and their combinations at the various concentrations to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Cell Viability Assay: Perform a cell viability assay to measure the effect of the drug combinations on cell growth.
-
Data Analysis: Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on models like Bliss Independence or Loewe Additivity.[14]
Protocol 3: Phosphoproteomics Sample Preparation
This protocol provides a general workflow for preparing cell lysates for mass spectrometry-based phosphoproteomics analysis to identify changes in signaling pathways.[21][22][23][24][25]
-
Cell Culture and Treatment: Culture sensitive and resistant cells and treat with either vehicle or this compound for a specified time.
-
Cell Lysis: Rapidly wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP and alkylate free cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[22][23]
-
Desalting: Desalt the enriched phosphopeptides using a C18 StageTip or similar method.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.
Protocol 4: CRISPR/Cas9 Knockout Screen for Resistance Genes
This protocol describes a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to this compound.[26][27][28][29][30]
-
Library Transduction: Transduce a Cas9-expressing cell line with a pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Drug Selection: Split the cell population into two groups: one treated with vehicle and one treated with a lethal concentration of this compound.
-
Cell Harvesting: After a period of drug selection that allows for the enrichment of resistant cells, harvest the surviving cells from both the treated and untreated populations.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both populations, amplify the sgRNA-containing regions by PCR, and perform next-generation sequencing to determine the abundance of each sgRNA.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. The genes targeted by these sgRNAs are candidate resistance genes.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. d-nb.info [d-nb.info]
- 6. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 8. Statistical determination of synergy based on Bliss definition of drugs independence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. anova - Test for synergy using Bliss independance model for two drugs - Cross Validated [stats.stackexchange.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combination Matrix | Oncolines B.V. [oncolines.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. uniprot.org [uniprot.org]
- 16. genecards.org [genecards.org]
- 17. Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 22. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. search.library.ucr.edu [search.library.ucr.edu]
- 28. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 30. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
SBI-581 batch-to-batch consistency issues
Welcome to the technical support center for SBI-581, a potent and selective inhibitor of the serine-threonine kinase TAO3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to address potential challenges, including variability that may arise from batch-to-batch differences.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and potent selective inhibitor of the serine-threonine kinase TAO3, with an IC50 of 42 nM.[1][2][3][4] By inhibiting TAO3, this compound has been shown to promote the accumulation of TKS5α at RAB11-positive vesicles, which in turn inhibits the formation of invadopodia, critical structures for cancer cell invasion.[1][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, it is recommended to store the solid compound and stock solutions of this compound at -20°C or -80°C. When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it should be used within 1 month.[1]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO. For experimental use, a 10 mM stock solution in DMSO is commonly prepared.[1]
Q4: What are the known off-target effects of this compound?
A4: this compound demonstrates moderate selectivity for TAO3. It has been shown to have some activity against MEKK3 (IC50 = 237 nM).[2] It is advisable to consult broader kinase profiling panels for a comprehensive understanding of its selectivity.
Q5: How can I ensure the quality and consistency of a new batch of this compound?
A5: While there are no widespread reports of batch-to-batch consistency issues with this compound, it is good laboratory practice to validate each new lot. This can be done by performing a dose-response curve in a sensitive and robust assay, such as an in vitro kinase assay or a cell-based invadopodia formation assay. The results should be compared to a previously validated batch to ensure comparable potency and efficacy.
Troubleshooting Guide
Issue 1: Higher than expected variability in experimental results between experiments.
-
Possible Cause 1: Inconsistent compound handling.
-
Troubleshooting Step: Ensure that the this compound stock solution is prepared, aliquoted, and stored correctly to avoid repeated freeze-thaw cycles. Always use the same solvent and concentration for preparing working solutions.
-
Expected Outcome: Reduced variability in the effective concentration of the inhibitor.
-
-
Possible Cause 2: Differences in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. Monitor cell health and morphology closely.
-
Expected Outcome: More reproducible cellular responses to this compound treatment.
-
-
Possible Cause 3: Potential batch-to-batch variation in this compound.
-
Troubleshooting Step: Perform a quality control check on the new batch. Run a parallel experiment with a previous, validated batch of this compound to compare dose-response curves in a key functional assay.
-
Expected Outcome: Confirmation of the new batch's potency relative to the old batch. This allows for adjustments in concentration if minor differences are observed.
-
Issue 2: this compound does not show the expected inhibitory effect in our assay.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Step: For in vitro kinase assays, ensure that the ATP concentration is appropriate, as this compound is an ATP-competitive inhibitor. For cell-based assays, optimize the treatment duration and concentration range.
-
Expected Outcome: A clear dose-dependent inhibition of TAO3 activity or the downstream cellular phenotype.
-
-
Possible Cause 2: Compound degradation.
-
Troubleshooting Step: Prepare fresh working solutions from a properly stored stock. If the stock is old, consider using a new vial of this compound.
-
Expected Outcome: Restoration of the expected inhibitory activity.
-
-
Possible Cause 3: Cell line specific effects.
-
Troubleshooting Step: Confirm that the chosen cell line expresses TAO3 and is dependent on its activity for the phenotype being measured. Test the inhibitor in a different, validated cell line if necessary.
-
Expected Outcome: Understanding the cellular context in which this compound is most effective.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Serine-threonine kinase TAO3 | [1][2][3][4] |
| IC50 | 42 nM | [1][2][3][4] |
| Molecular Formula | C24H21N3O2 | [2] |
| Molecular Weight | 383.45 g/mol | [2] |
| Solubility | 10 mM in DMSO | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | ~2 µM | 10 mg/kg, IP | [5] |
| t1/2 | 1.5 hr | 10 mg/kg, IP | [5] |
| AUC | 1202 hr*ng/mL | 10 mg/kg, IP | [5] |
Experimental Protocols
Protocol 1: In Vitro TAO3 Kinase Assay
This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of TAO3.
-
Reagents and Materials:
-
Recombinant TAO3 kinase domain
-
TR-FRET compatible substrate (e.g., a generic serine/threonine peptide substrate)
-
Europium-labeled anti-phospho-serine/threonine antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (10 mM in DMSO)
-
Low-volume 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the assay plate.
-
Add 2 µL of a solution containing the TAO3 enzyme and the substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 2 µL of the detection mix containing the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Invadopodia Formation and Gelatin Degradation Assay
This cell-based assay measures the effect of this compound on the formation and function of invadopodia.
-
Reagents and Materials:
-
Cancer cell line known to form invadopodia (e.g., MDA-MB-231)
-
Fluorescently labeled gelatin (e.g., Oregon Green 488-conjugated gelatin)
-
Glass coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100
-
Primary antibody against an invadopodia marker (e.g., TKS5 or Cortactin)
-
Fluorescently labeled secondary antibody
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI
-
Mounting medium
-
-
Procedure:
-
Coat sterile glass coverslips with fluorescently labeled gelatin.
-
Seed cells onto the gelatin-coated coverslips and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 18-24 hours.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with an appropriate blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with the primary antibody for the invadopodia marker.
-
Wash and incubate with the fluorescently labeled secondary antibody, phalloidin, and DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the area of gelatin degradation (black spots in the fluorescent gelatin layer) per cell.
-
Quantify the number and size of invadopodia (co-localization of the invadopodia marker and F-actin).
-
Plot the quantified data against the this compound concentration.
-
Visualizations
Caption: this compound inhibits TAO3 kinase, leading to altered TKS5α trafficking and reduced invadopodia formation.
Caption: A logical workflow for validating a new batch of this compound to ensure experimental consistency.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results with SBI-581
Welcome to the technical support center for SBI-581. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the serine-threonine kinase TAO3, with an in vitro IC50 of 42 nM.[1][2][3] Its mechanism of action involves the inhibition of TAO3's kinase activity. This prevents the TAO3-mediated phosphorylation of the dynein light intermediate chain 2 (LIC2), a crucial step in the trafficking of endosomes containing the invadopodia scaffold protein TKS5α.[2] By inhibiting this process, this compound promotes the accumulation of TKS5α at RAB11-positive vesicles, leading to the disruption of invadopodia formation and a subsequent reduction in cancer cell invasion and tumor growth.[1][2]
Q2: What is the recommended in vitro concentration range for this compound?
A2: For in vitro assays, a dose-dependent inhibition of invadopodia formation and gelatin degradation has been observed with an EC50 of less than 50 nM.[2] It is recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: What is the suggested in vivo dosage and administration route for this compound?
A3: For in vivo studies in mice, this compound has been administered via intraperitoneal (IP) injection. A dosage of 10 mg/kg has been shown to inhibit tumor growth, while a higher dose of 30 mg/kg has been used for extravasation assays to achieve a projected plasma concentration well above the IC50 for TAO3.[2]
Q4: Does this compound exhibit off-target effects?
A4: this compound has been shown to have moderate selectivity. While it is a potent inhibitor of TAO3, it also inhibits MEKK3 with an IC50 of 237 nM.[1][3] Researchers should consider potential off-target effects, especially at higher concentrations.
Q5: Is this compound expected to affect cell viability?
A5: At effective concentrations for inhibiting invadopodia formation (EC50 < 50 nM), this compound has been shown to have no significant effect on cell viability in culture.[2] In vivo studies at a 10 mg/kg daily dosage also showed no significant impact on the body weight of the animals.[2] However, it is always advisable to perform a cytotoxicity assay in your specific cell model to confirm.
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy in an Invadopodia Formation Assay
You are treating your cancer cell line with this compound at the recommended concentration, but you do not observe the expected decrease in invadopodia formation or matrix degradation.
Potential Causes and Troubleshooting Steps:
-
Cell Line Specificity: The expression and importance of the TAO3 signaling pathway can vary between different cancer cell lines.
-
Recommendation: Confirm the expression of TAO3 in your cell line of interest via Western blot or qPCR.
-
-
Incorrect Inhibitor Concentration: The optimal effective concentration can be cell-line dependent.
-
Recommendation: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 10 nM to 1 µM) to determine the EC50 in your specific system.
-
-
Inhibitor Instability: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Ensure that this compound stock solutions are stored at -20°C or -80°C and are protected from light. Prepare fresh working dilutions for each experiment.
-
-
Assay Conditions: The kinetics of invadopodia formation can vary.
-
Recommendation: Optimize the incubation time for your invadopodia assay. It's possible that a longer or shorter treatment time with this compound is required to observe an effect.
-
Issue 2: Contradictory Results Between a 2D Migration Assay and a 3D Invasion Assay
You observe that this compound inhibits 3D invasion (e.g., in a spheroid assay) as expected, but has little to no effect on 2D cell migration (e.g., in a scratch wound assay).
Potential Explanation and Experimental Validation:
-
Mechanism of Action Specificity: this compound's primary mechanism is the inhibition of invadopodia, which are critical for the degradation of the extracellular matrix (ECM) in 3D environments. Standard 2D migration assays on plastic surfaces do not require ECM degradation and thus may not be sensitive to the effects of this compound.
-
Recommendation: This result is likely consistent with the known mechanism of this compound. To confirm this, you can perform a 2D migration assay on a thin layer of ECM (e.g., Matrigel or collagen). A reduction in migration on an ECM substrate would further support the specific role of this compound in inhibiting ECM-dependent processes.
-
Issue 3: Unexpected Changes in Cell Morphology or Signaling Pathways
Upon treatment with this compound, you observe unexpected changes in cell morphology unrelated to invadopodia, or alterations in signaling pathways that are not directly linked to TAO3.
Potential Causes and Investigation:
-
Off-Target Effects: As this compound has known off-target activity against MEKK3, this or other unknown off-target effects could be responsible for the observed phenotypes, especially at higher concentrations.[1][3]
-
Recommendation:
-
Concentration Reduction: Determine if the unexpected phenotype is dose-dependent. If it is only observed at higher concentrations, it is more likely to be an off-target effect.
-
Pathway Analysis: Investigate the activation status of pathways downstream of MEKK3 (e.g., the JNK and p38 MAPK pathways) using Western blotting for phosphorylated forms of key proteins.
-
Alternative Inhibitors: If available, use a structurally different TAO3 inhibitor to see if the unexpected phenotype is recapitulated.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| TAO3 | 42 |
| MEKK3 | 237 |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (IP) |
| Half-life (t1/2) | 1.5 hours |
| Cmax | ~2 µM |
| AUC | 1202 hr*ng/mL |
Table 3: Recommended In Vivo Dosages of this compound
| Assay | Dosage (mg/kg) | Administration Route |
| Tumor Growth | 10 | Intraperitoneal (IP) |
| Extravasation | 30 | Intraperitoneal (IP) |
Experimental Protocols
Protocol 1: Invadopodia Formation and Matrix Degradation Assay
-
Coating Coverslips:
-
Sterilize glass coverslips.
-
Coat coverslips with a solution of fluorescently labeled gelatin.
-
Fix the gelatin coating with glutaraldehyde and then quench with sodium borohydride.
-
Wash thoroughly with PBS.
-
-
Cell Seeding:
-
Plate cancer cells onto the gelatin-coated coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
-
This compound Treatment:
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 4-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin and for invadopodia markers like TKS5 or cortactin using specific antibodies.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify invadopodia formation by counting the number of cells with F-actin and TKS5/cortactin-positive puncta.
-
Quantify matrix degradation by measuring the area of the dark spots (degraded gelatin) underneath the cells.
-
Protocol 2: 3D Spheroid Growth and Invasion Assay
-
Spheroid Formation:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed the cells in ultra-low attachment round-bottom plates.
-
Centrifuge the plates at a low speed to facilitate cell aggregation.
-
Incubate for 2-4 days to allow for spheroid formation.
-
-
Embedding and Treatment:
-
Carefully transfer the spheroids into a 3D matrix (e.g., Matrigel or collagen I).
-
Allow the matrix to solidify.
-
Add growth medium containing different concentrations of this compound or a vehicle control.
-
-
Invasion Monitoring:
-
Monitor spheroid growth and invasion into the surrounding matrix over several days using a brightfield or phase-contrast microscope.
-
Capture images at regular time intervals.
-
-
Quantification:
-
Measure the area of the spheroid and the area of invasion at each time point.
-
The invasive area can be calculated by subtracting the initial spheroid area from the total area at a given time point.
-
Mandatory Visualizations
Caption: this compound inhibits TAO3, preventing LIC2 phosphorylation and disrupting invadopodia formation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
Validation & Comparative
A Comparative Guide to TAO3 Kinase Inhibitors: SBI-581 and Alternatives
For Immediate Release
This guide provides a detailed comparison of SBI-581, a potent and selective inhibitor of the Serine-Threonine Kinase TAO3, with other known TAO kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase signaling research.
Thousand-and-one amino acid (TAO) kinases are members of the STE20 family and are implicated in various cellular processes, including the MAPK signaling pathways. TAO3, in particular, has emerged as a therapeutic target in cancer due to its role in promoting cancer invasion and tumor growth. This document summarizes the available quantitative data, experimental protocols, and mechanisms of action for key TAO3 inhibitors to facilitate informed decisions in research and development.
Executive Summary
This compound is a potent and selective, orally active inhibitor of TAO3 with an IC50 of 42 nM.[1] It has been shown to inhibit invadopodia formation and demonstrates antitumor activity in vivo.[2] While other compounds exhibit inhibitory activity against the TAO kinase family, this compound is one of the most extensively characterized inhibitors specifically targeting TAO3. This guide will compare this compound with Compound 43, a potent inhibitor of TAOK1 and TAOK2 with known activity against TAOK3, and NCGC00188382, a multi-kinase inhibitor that also targets TAOK3.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and its alternatives.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Other Notable Inhibitory Activity | Source |
| This compound | TAO3 | 42 | MEKK3 (IC50 = 237 nM) | [1][2][3] |
| Compound 43 | TAOK1 | 11 | Inhibits TAOK3 by 87% at 10 µM | [4] |
| TAOK2 | 15 | [5] | ||
| NCGC00188382 | TAOK3 | Not specified | Inhibits CDK7 and Aurora B kinases | [6][7][8] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Source |
| Half-life (t1/2) | 1.5 hr | 10 mg/kg, IP | [2] |
| Cmax | ~2 µM | 10 mg/kg, IP | [2] |
| AUC | 1202 hr*ng/mL | 10 mg/kg, IP | [2] |
Mechanism of Action and Signaling Pathways
TAO3 is a component of the MAPK signaling cascade. Its inhibition can impact downstream cellular processes related to cell growth, invasion, and survival. This compound exerts its effects by preventing TAO3-mediated phosphorylation of the dynein subunit protein LIC2 on serine 202, which is crucial for the trafficking of endosomes containing the invadopodia scaffold TKS5α.[3] This disruption of TKS5α accumulation at RAB11-positive vesicles leads to the inhibition of invadopodia formation, a key process in cancer cell invasion.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro TAO3 Kinase Inhibition Assay
The inhibitory activity of this compound against the TAO3 kinase domain was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2]
-
Assay Platform: HTRF-KinEASE (Cisbio) with S3 substrate.
-
Detection: Eu3+ Cryptate-conjugated anti-pSer/Thr antibody.
-
Format: 1536-well plate.
-
Procedure: Compounds were tested at various concentrations to determine the IC50 value. The assay measures the phosphorylation of the substrate by the TAO3 kinase domain, and the inhibition of this process by the test compound.
In Vivo Tumor Growth and Extravasation Assays
The antitumor activity of this compound was evaluated in mouse models.
-
Tumor Growth Assay:
-
Cell Line: C8161.9 melanoma cells implanted subcutaneously in immunocompromised mice.
-
Treatment: When tumors reached approximately 80 mm³, mice were treated with daily intraperitoneal (IP) injections of this compound (10 mg/kg) or a vehicle control.
-
Endpoint: Tumor volume was measured periodically. This compound treatment resulted in a profound inhibition of tumor growth.[2]
-
-
Extravasation Assay:
-
Cell Line: GFP-labeled C8161.9 melanoma cells.
-
Treatment: Mice were pre-treated with a single IP injection of this compound (30 mg/kg) or a DMSO control 30 minutes prior to the intravenous injection of tumor cells.
-
Endpoint: Extravasated tumor cells in the lungs were quantified one day after injection. This compound pre-treatment significantly inhibited extravasation.[2]
-
Comparison with Other TAO Kinase Inhibitors
Compound 43
Compound 43 is a potent, ATP-competitive inhibitor of TAOK1 and TAOK2.[4][5] While its primary targets are TAOK1/2, it also demonstrates significant inhibitory activity against TAOK3, with 87% inhibition observed at a concentration of 10 µM.[4] In a separate study, at a concentration of 0.3 µM, Compound 43 inhibited TAOK3 activity by 87%, leaving 13% of its activity. The primary application of Compound 43 in research has been to probe the functions of TAOK1 and TAOK2, particularly in the context of mitosis and tau phosphorylation.[4]
NCGC00188382
NCGC00188382 is a multi-kinase inhibitor that was identified in a high-throughput screen for its ability to kill pancreatic cancer cells in both 2D and 3D spheroid cultures.[6][7] Kinome profiling revealed that NCGC00188382 has strong inhibitory potential against TAOK3, as well as CDK7 and Aurora B kinases.[6][8] The loss of TAOK3 was shown to decrease colony formation and the expression of stem cell markers, suggesting that the anti-cancer effects of NCGC00188382 are, in part, mediated through TAOK3 inhibition.[6][7] However, specific IC50 values for TAOK3 have not been reported, making direct potency comparisons with this compound challenging.
Conclusion
This compound stands out as a well-characterized, potent, and selective inhibitor of TAO3. Its mechanism of action in disrupting invadopodia formation through the TAO3-LIC2-TKS5α axis is well-documented, and its in vivo efficacy in cancer models has been demonstrated. While other compounds like Compound 43 and NCGC00188382 show inhibitory activity against TAOK3, they are less selective than this compound. Compound 43 is more potent against TAOK1 and TAOK2, and NCGC00188382 has a broader kinase inhibition profile. For researchers specifically interested in targeting TAO3, this compound currently represents the most specific and well-validated tool compound. Further head-to-head studies would be beneficial to delineate the nuanced differences in the cellular and physiological effects of these inhibitors.
References
- 1. biocompare.com [biocompare.com]
- 2. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Target deconvolution of a multikinase inhibitor with anti-metastatic properties identifies TAOK3 as a key contributor to a cancer stem cell-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Target Deconvolution of a Multikinase Inhibitor with Antimetastatic Properties Identifies TAOK3 as a Key Contributor to a Cancer Stem Cell-Like Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SBI-581 and Other Cell Migration Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cell migration is a fundamental process implicated in a variety of physiological and pathological conditions, including cancer metastasis and inflammation. The development of small molecule inhibitors that can effectively and selectively target the molecular machinery of cell migration is a significant area of research. This guide provides a comparative overview of the novel TAO3 inhibitor, SBI-581, and other well-characterized inhibitors of cell migration, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound and selected known migration inhibitors. It is important to note that the inhibitory concentrations are influenced by the specific cell line and assay conditions used in each study. Therefore, a direct comparison of absolute values should be made with caution.
| Inhibitor | Target | Mechanism of Action | Cell Type(s) | Assay Type | Inhibitory Concentration (IC50/EC50) |
| This compound | TAO3 Kinase | Inhibition of invadopodia formation and function. | Melanoma, Breast, Bladder Cancer | Invadopodia Formation Assay | <50 nM[1] |
| TAO3 Kinase Activity | - | Biochemical Assay | 42 nM[1] | ||
| Marimastat | Matrix Metalloproteinases (MMPs), broad-spectrum | Inhibition of extracellular matrix degradation. | Various Cancer Cells | In vitro enzyme inhibition | MMP-9: 3 nM, MMP-1: 5 nM, MMP-2: 6 nM, MMP-14: 9 nM, MMP-7: 13 nM[2][3] |
| Y-27632 | Rho-associated kinase (ROCK) | Disruption of actin cytoskeleton organization and cell contractility. | Granulocytes, various cancer cells | Chemotaxis/Migration Assay | 3-10 µM[4] |
| NSC23766 | Rac1 Guanine Nucleotide Exchange Factor (GEF) | Inhibition of Rac1 activation, leading to reduced lamellipodia formation. | Prostate Cancer Cells | Rac1 Activation Assay | ~50 µM[5] |
Signaling Pathways in Cell Migration
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of cell migration inhibitors.
Invadopodia Formation and Matrix Degradation Assay
This assay is used to assess the ability of cancer cells to form invadopodia and degrade the extracellular matrix, key processes in cancer invasion. This compound has been shown to be effective in this assay.[1]
Materials:
-
Fluorescently-labeled gelatin (e.g., Oregon Green 488-conjugated gelatin)
-
Glass coverslips
-
Poly-L-lysine solution
-
Glutaraldehyde solution
-
Cell culture medium and supplements
-
Paraformaldehyde (PFA) for fixation
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Coating Coverslips:
-
Sterilize glass coverslips and coat with poly-L-lysine.
-
Crosslink the surface with glutaraldehyde.
-
Apply a thin layer of fluorescently-labeled gelatin and allow it to solidify.
-
-
Cell Seeding:
-
Seed cancer cells onto the gelatin-coated coverslips at a desired density.
-
Treat the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
Incubate for a period sufficient to allow invadopodia formation and matrix degradation (typically 4-24 hours).
-
-
Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and stain for F-actin with fluorescently-labeled phalloidin and for nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify invadopodia formation by identifying F-actin-rich puncta co-localizing with areas of gelatin degradation (dark spots in the fluorescent gelatin layer).
-
Measure the area of gelatin degradation per cell or per field of view.
-
Calculate the percentage of cells forming invadopodia.
-
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model of tumor invasion by assessing the ability of cancer cells to invade from a 3D spheroid into a surrounding extracellular matrix.
Materials:
-
Ultra-low attachment round-bottom plates
-
Cell culture medium and supplements
-
Extracellular matrix gel (e.g., Matrigel or collagen I)
-
Phase-contrast or fluorescence microscope with imaging software
Procedure:
-
Spheroid Formation:
-
Seed a defined number of cancer cells into each well of an ultra-low attachment plate.
-
Allow the cells to aggregate and form spheroids over 24-72 hours.
-
-
Embedding in Matrix:
-
Carefully transfer the formed spheroids into a pre-chilled extracellular matrix gel.
-
Dispense the spheroid-matrix mixture into the wells of a new plate.
-
Allow the matrix to solidify at 37°C.
-
-
Inhibitor Treatment and Invasion:
-
Add cell culture medium containing the test inhibitor or vehicle control on top of the solidified matrix.
-
Incubate the plate and monitor spheroid invasion over time (typically 24-72 hours).
-
-
Imaging and Analysis:
-
Capture images of the spheroids at regular time intervals.
-
Measure the area of cell invasion extending from the central spheroid body.
-
Quantify the number and length of invasive protrusions.
-
Conclusion
This compound represents a potent and selective inhibitor of TAO3 kinase, demonstrating significant efficacy in blocking cancer cell invasion at nanomolar concentrations. Its mechanism of action, centered on the inhibition of invadopodia formation, offers a distinct approach compared to broader-spectrum inhibitors like the MMP inhibitor Marimastat, or inhibitors of key cytoskeletal regulators such as the ROCK inhibitor Y-27632 and the Rac1 inhibitor NSC23766. While direct comparative studies are needed for a definitive assessment of relative potency, the high in vitro efficacy of this compound positions it as a promising candidate for further investigation in the development of novel anti-metastatic therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging cell migration inhibitors.
References
- 1. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
SBI-581's Impact on TKS5α Localization: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SBI-581's effect on the subcellular localization of TKS5α, a key scaffold protein involved in cancer cell invasion. We will compare its performance with an alternative inhibitor and provide detailed experimental methodologies and visualizations to support the findings.
Introduction
TKS5α is a critical component of invadopodia, which are actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues. The proper localization of TKS5α is essential for the formation and function of these invasive structures. This compound, a potent and selective inhibitor of the serine-threonine kinase TAO3, has been shown to disrupt invadopodia formation by altering the trafficking of TKS5α.[1] This guide will delve into the specifics of this mechanism and compare it to other therapeutic strategies targeting TKS5α-mediated invasion.
Comparative Analysis of TKS5α Localization Modulators
This compound's primary mechanism of action on TKS5α involves promoting its accumulation in RAB11-positive recycling endosomes, thereby preventing its localization to the plasma membrane where invadopodia are formed.[1] For a comprehensive comparison, we will evaluate this compound against SU11333, a Src family kinase inhibitor, which has also been reported to affect invadopodia formation and TKS5α localization.[1]
Table 1: Quantitative Comparison of Inhibitor Effects on TKS5α Localization
| Parameter | This compound (TAO3 Inhibitor) | SU11333 (Src Family Kinase Inhibitor) |
| Target | Serine-Threonine Kinase TAO3 | Src Family Kinases |
| Reported Effect on TKS5α | Promotes accumulation at RAB11-positive vesicles[1] | Promotes accumulation at RAB11-positive vesicles[1] |
| Quantitative Colocalization (TKS5α and RAB11) | Specific quantitative data such as Pearson's or Manders' coefficients are not yet available in the public domain. Qualitative reports indicate a significant increase in colocalization. | Specific quantitative data such as Pearson's or Manders' coefficients are not yet available in the public domain. Qualitative reports indicate a significant increase in colocalization. |
| IC50 (TAO3) | 42 nM[1] | Not Applicable |
| Effect on Invadopodia Formation | Inhibition | Inhibition |
Note: While both compounds are reported to have a similar qualitative effect on TKS5α relocalization, a direct quantitative comparison of the extent of this effect is not currently available in published literature. Further head-to-head studies are required to determine the relative potency in promoting TKS5α accumulation in RAB11-positive vesicles.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
A Comparative Guide: SBI-581 vs. siRNA Knockdown for Targeting TAO3
For researchers investigating the multifaceted roles of the serine/threonine kinase TAO3, choosing the right tool to modulate its activity is critical. This guide provides an objective comparison between a potent small molecule inhibitor, SBI-581, and the widely used method of siRNA-mediated knockdown for targeting TAO3. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions for their experimental designs.
Mechanism of Action
This compound is a potent and selective, orally active inhibitor of TAO3 kinase activity.[1] It functions by directly binding to the kinase domain of the TAO3 protein, thereby preventing the phosphorylation of its downstream substrates.[1] This leads to the inhibition of biological processes regulated by TAO3's catalytic function.
siRNA (small interfering RNA) knockdown , on the other hand, operates at the post-transcriptional level. Exogenously introduced siRNA molecules with a sequence complementary to the TAO3 mRNA transcript initiate the RNA-induced silencing complex (RISC) to cleave and degrade the TAO3 mRNA.[2] This results in a reduction of the overall TAO3 protein levels in the cell.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for both this compound and siRNA knockdown of TAO3. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental system are not currently available.
| Parameter | This compound | siRNA Knockdown of TAO3 | Reference |
| Target | TAO3 Kinase Activity | TAO3 mRNA | [1][2] |
| Mechanism | Catalytic Inhibition | mRNA Degradation | [1][2] |
| In Vitro Potency | IC50 = 42 nM | 70-80% protein level reduction | [1][3][4] |
| Effective Concentration | EC50 < 50 nM (Invadopodia Assay) | Not explicitly defined in a dose-dependent manner for phenotypic effects | [5] |
| Parameter | This compound | siRNA Knockdown of TAO3 | Reference |
| Effect on Invadopodia Formation | Dose-dependent inhibition | Inhibition observed | [5] |
| Effect on 3D Spheroid Growth | Inhibition observed | Not explicitly reported | [5] |
| In Vivo Efficacy | Inhibition of tumor growth and extravasation | Not explicitly reported | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and for understanding the context of the presented data.
Kinase Inhibition Assay (for this compound)
A typical in vitro kinase inhibition assay for a small molecule inhibitor like this compound involves the following steps:
-
Reagents and Setup: A reaction mixture is prepared containing purified recombinant TAO3 kinase, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific substrate if known), and ATP in a kinase assay buffer.
-
Inhibitor Addition: A serial dilution of this compound (or vehicle control, e.g., DMSO) is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive 32P-ATP) or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
siRNA Transfection and Knockdown Validation Protocol
The following protocol outlines the general steps for siRNA-mediated knockdown of TAO3 and its validation:
-
siRNA Design and Synthesis: At least two to three different siRNA sequences targeting distinct regions of the TAO3 mRNA should be designed and synthesized to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Culture and Transfection: Cells (e.g., C8161.9 melanoma cells) are seeded in a suitable culture vessel and allowed to adhere.[6] The following day, cells are transfected with the TAO3-specific siRNAs or the negative control siRNA using a transfection reagent (e.g., Lipofectamine). The final siRNA concentration typically ranges from 10 to 100 nM.[7]
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for the degradation of the target mRNA and subsequent reduction in protein levels.[8]
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse transcribed to cDNA, and the levels of TAO3 mRNA are quantified by qRT-PCR.[9][10][11][12] The results are normalized to a housekeeping gene (e.g., GAPDH or ACTB) to determine the percentage of mRNA knockdown.[13]
-
Western Blotting: Cell lysates are prepared, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for TAO3.[1][14][15][16][17] The protein bands are visualized and quantified using densitometry, with normalization to a loading control (e.g., β-actin or tubulin) to confirm the reduction in TAO3 protein levels.[13]
-
Invadopodia Formation Assay
This assay is used to assess the invasive potential of cancer cells.
-
Coating Coverslips: Glass coverslips are coated with a fluorescently labeled extracellular matrix component, such as gelatin-FITC.
-
Cell Seeding: Cancer cells (e.g., C8161.9) are seeded onto the coated coverslips and incubated for a specific period (e.g., 18-24 hours) to allow for invadopodia formation and matrix degradation.
-
Treatment: For this compound experiments, the inhibitor is added to the culture medium at various concentrations. For siRNA experiments, cells are transfected prior to seeding on the coverslips.
-
Immunofluorescence Staining: Cells are fixed and stained for F-actin (using phalloidin) and cortactin, which are markers for invadopodia.
-
Imaging and Quantification: The coverslips are imaged using a fluorescence microscope. Invadopodia are identified as F-actin and cortactin-rich protrusions that co-localize with areas of matrix degradation (dark spots in the fluorescent gelatin). The percentage of cells with invadopodia and the area of degradation per cell are quantified.
3D Spheroid Growth Assay
This assay models the three-dimensional growth of tumors.
-
Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment plates, which promotes the self-aggregation of cells into spheroids over 2-4 days.
-
Treatment: Once spheroids have formed, they are treated with different concentrations of this compound or vehicle control. For siRNA experiments, cells are typically transfected before spheroid formation.
-
Growth Monitoring: The growth of the spheroids is monitored over several days by measuring their diameter or volume using microscopy and image analysis software.
-
Viability Assessment: At the end of the experiment, cell viability within the spheroids can be assessed using assays such as the CellTiter-Glo® 3D Cell Viability Assay.
Mandatory Visualization
Signaling Pathways of TAO3
Caption: TAO3 signaling through p38 and JNK pathways.
Experimental Workflow: this compound vs. siRNA
Caption: Workflow for this compound vs. siRNA experiments.
Comparison of Specificity and Off-Target Effects
This compound: As a small molecule inhibitor, this compound exhibits moderate selectivity. While it is potent against TAO3 (IC50 = 42 nM), it also shows activity against other kinases, such as MEKK3 (IC50 = 237 nM).[1] The off-target effects of this compound on a broader kinase panel have been evaluated, and it is important to consider these potential off-target activities when interpreting experimental results.[5]
siRNA Knockdown: The specificity of siRNA is determined by the complementarity of its sequence to the target mRNA. While highly specific, siRNAs can have off-target effects through several mechanisms:
-
Seed region-mediated off-targeting: The "seed" region (nucleotides 2-8) of the siRNA can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their degradation.[2]
-
Immune stimulation: Double-stranded RNAs can trigger an innate immune response.
To mitigate off-target effects with siRNA, it is recommended to use the lowest effective concentration and to test multiple different siRNA sequences targeting the same gene to ensure a consistent phenotype.[2]
Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| This compound | - Rapid onset of action- Dose-dependent and reversible inhibition- Suitable for in vivo studies- Distinguishes between kinase-dependent and -independent functions of TAO3 | - Potential for off-target effects on other kinases- Requires careful validation of selectivity |
| siRNA Knockdown | - High specificity for the target gene- Can achieve significant reduction in protein levels | - Slower onset of action (requires mRNA and protein turnover)- Potential for off-target effects- Delivery can be challenging, especially in vivo- Does not distinguish between catalytic and non-catalytic functions of the protein |
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for studying the function of TAO3. The choice between the two will depend on the specific experimental question.
-
This compound is ideal for studies requiring acute, reversible inhibition of TAO3's kinase activity, for dose-response studies, and for in vivo applications. It is particularly useful for dissecting the catalytic functions of TAO3.
-
siRNA knockdown is the preferred method when the goal is to specifically reduce the total level of the TAO3 protein to study the consequences of its absence. It is a powerful tool for target validation.
References
- 1. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. link.springer.com [link.springer.com]
- 4. TAO kinases mediate activation of p38 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Melanoma Growth and Metastasis with Systemic Delivery of Liposomal Incorporated PAR-1 siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into effective RNAi gained from large-scale siRNA validation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 14. licorbio.com [licorbio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. betalifesci.com [betalifesci.com]
A Comparative Analysis of SBI-581 and MEKK3 Inhibitors for Researchers
In the landscape of kinase inhibitor research, targeting specific nodes within signaling cascades is paramount for developing effective and minimally toxic therapeutics. This guide provides a comparative analysis of SBI-581, a potent inhibitor of Thousand-and-one amino acid kinase 3 (TAO3), and inhibitors targeting the downstream Mitogen-activated protein kinase kinase kinase 3 (MEKK3). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these inhibitors and their potential applications.
Executive Summary
This compound is a selective, orally active inhibitor of TAO3 with a reported IC50 of 42 nM.[1][2] Its mechanism of action involves the disruption of endosomal trafficking of the invadopodia scaffold protein TKS5α, leading to the inhibition of cancer cell invasion and tumor growth.[1] In contrast, the development of highly selective MEKK3 inhibitors has been more challenging, with many current options being multi-kinase inhibitors. Ponatinib, an approved anti-cancer drug, and URMC-099, primarily an MLK3 inhibitor, are two examples of compounds with reported activity against MEKK3 or its downstream pathways.[3][4] This guide will delve into a detailed comparison of their biochemical potency, cellular effects, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the available quantitative data for this compound and representative MEKK3 inhibitors.
Table 1: Biochemical Potency of this compound and MEKK3 Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | IC50 (nM) vs. MEKK3 | Reference(s) |
| This compound | TAO3 | 42 | 237 | [1] |
| Ponatinib | BCR-ABL, VEGFR, FGFR, PDGFR, SRC | 0.37 (native ABL), 2.0 (ABLT315I), 5.4 (SRC) | Potent inhibition demonstrated, specific IC50 not consistently reported | [5][6] |
| URMC-099 | MLK3 | 14 | Indirectly inhibits downstream signaling | [7][8] |
| Compound 1s | MEKK2/MEKK3 | 16 (MEKK2) | Similar potency to MEKK2 reported | [9] |
Table 2: Cellular and In Vivo Efficacy
| Inhibitor | Key Cellular Effects | In Vivo Model | Dosage and Administration | Observed In Vivo Effects | Reference(s) |
| This compound | Inhibits invadopodia formation and function (EC50 <50 nM) | Melanoma xenograft | 10 mg/kg, daily IP injection | Profound inhibition of tumor growth | [1] |
| Ponatinib | Normalizes expression of MEKK3 downstream target genes | Cerebral Cavernous Malformation (CCM) mouse model | Not specified in abstract | Prevents formation and reduces growth of CCM lesions | [3] |
| URMC-099 | Reduces inflammatory cytokine production by microglia | HIV-1 Tat-exposed mouse model | 10 mg/kg, every 12 hours | Reduced inflammatory cytokine production and protected neuronal architecture | [8][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
General Procedure:
-
Recombinant kinase, a suitable substrate (e.g., a peptide or protein), and the inhibitor at various concentrations are combined in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with [γ-³²P]ATP), fluorescence, or luminescence-based assays that measure ATP consumption or ADP production.
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Invadopodia Formation and Function Assay
-
Objective: To assess the effect of an inhibitor on the formation and matrix-degrading activity of invadopodia in cancer cells.
-
Procedure:
-
Culture coverslips are coated with a fluorescently labeled extracellular matrix component, such as gelatin.
-
Cancer cells are seeded onto the coated coverslips in the presence of the inhibitor or a vehicle control.
-
Cells are incubated for a period sufficient to allow for invadopodia formation and matrix degradation (typically several hours).
-
The cells are then fixed and stained for F-actin to visualize the actin-rich cores of invadopodia and with a nuclear stain (e.g., DAPI).
-
Coverslips are imaged using fluorescence microscopy.
-
Invadopodia are identified as punctate F-actin structures. The number of cells with invadopodia is quantified.
-
Invadopodia function is assessed by measuring the areas of matrix degradation, which appear as dark, non-fluorescent spots in the fluorescent gelatin layer. The area of degradation per cell is quantified.[1]
-
In Vivo Tumor Growth Assay (Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Procedure:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group according to a specific dosage and schedule (e.g., daily intraperitoneal injection). The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to that in the control group.[1]
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and MEKK3 inhibitors.
The diagram above illustrates that this compound inhibits TAO3, which is upstream of the JNK and p38 MAPK pathways. TAO3 also plays a crucial role in the trafficking of TKS5α-containing endosomes, which is essential for invadopodia formation. By inhibiting TAO3, this compound disrupts these processes.
This diagram shows that MEKK3 is a central signaling hub that can activate multiple downstream pathways, including the ERK, JNK, p38, NF-κB, and Hippo (via LATS1/2) pathways.[11] MEKK3 inhibitors, therefore, have the potential to broadly impact cellular processes such as proliferation, survival, and inflammation. The multi-targeted nature of inhibitors like ponatinib further complicates the attribution of observed effects solely to MEKK3 inhibition.
Conclusion
This compound represents a targeted approach to inhibiting cancer cell invasion by focusing on the upstream kinase TAO3 and its specific role in invadopodia dynamics. Its selectivity profile suggests a more defined mechanism of action compared to the currently available MEKK3 inhibitors. While MEKK3 is a compelling therapeutic target due to its central role in multiple oncogenic signaling pathways, the development of highly selective inhibitors remains an ongoing challenge. The existing MEKK3-targeting compounds, such as ponatinib, are multi-kinase inhibitors, which can be advantageous in certain contexts but also presents challenges in dissecting the specific contribution of MEKK3 inhibition to the overall biological effect. Future research should focus on the development of more selective MEKK3 inhibitors to enable a more direct comparison with targeted agents like this compound and to further elucidate the therapeutic potential of inhibiting this key signaling node.
References
- 1. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ponatinib (AP24534) inhibits MEKK3-KLF signaling and prevents formation and progression of cerebral cavernous malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ponatinib (AP24534) inhibits MEKK3-KLF signaling and prevents formation and progression of cerebral cavernous malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and characterization of an iminocoumarin scaffold as an inhibitor of MEKK2 (MAP3K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEKK2 and MEKK3 orchestrate multiple signals to regulate Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SBI-581's IC50 Value: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the independent verification of a compound's potency is a critical step in its validation as a reliable tool for investigation. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of SBI-581, a known inhibitor of the Serine-Threonine Kinase TAO3, and explores the methodologies for its determination.
This compound: Potency and Selectivity
This compound is a potent inhibitor of TAO3 with a reported IC50 value of 42 nM.[1] It also exhibits some selectivity, with a reported IC50 of 237 nM against MEKK3.[1] TAO3 (Thousand-and-one amino acid kinase 3) is a member of the Ste20 family of kinases and functions as a MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase), playing a role in cellular signaling pathways.
Comparative Analysis of TAO Kinase Inhibitors
A crucial aspect of evaluating any inhibitor is to compare its potency against other available compounds targeting the same or similar kinases. While the available information on specific TAO3 inhibitors is limited, a comparison with other known TAO kinase inhibitors provides valuable context.
| Inhibitor | Target(s) | IC50 Value(s) |
| This compound | TAO3 , MEKK3 | 42 nM (TAO3) , 237 nM (MEKK3)[1] |
| CP-43 | TAOK1, TAOK2 | 11 nM (TAOK1), 15 nM (TAOK2) |
Note: As of the latest available data, independent verification of the IC50 value for this compound against TAO3 has not been identified in publicly accessible literature. The values presented are based on the initial discovery and supplier information. The IC50 for CP-43 against TAO3 is not specified in the available search results.
Experimental Protocols for IC50 Determination
The determination of an IC50 value is highly dependent on the experimental methodology employed. For this compound, the initial high-throughput screening utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, with subsequent validation of inhibitor binding through Protein Thermal Shift (PTS) technology.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common method for determining kinase activity and inhibition. The general principle involves a donor fluorophore (e.g., a europium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescently labeled substrate). When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity and allowing for fluorescence resonance energy transfer. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
Generalized TR-FRET Protocol for IC50 Determination:
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, ATP, and the inhibitor at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature.
-
Detection: Stop the reaction and add the detection reagents, including the TR-FRET donor antibody.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value using a suitable curve-fitting model.
Protein Thermal Shift (PTS) Assay for Target Engagement
PTS assays, also known as Differential Scanning Fluorimetry (DSF), are used to assess the binding of a ligand (inhibitor) to a target protein. The principle is based on the fact that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).
Generalized Protein Thermal Shift Protocol:
-
Reagent Preparation: Prepare the purified target protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor at various concentrations.
-
Assay Setup: In a qPCR plate, combine the protein, dye, and inhibitor in a suitable buffer.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each step. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the melting temperature (Tm). The shift in Tm (ΔTm) in the presence of the inhibitor indicates binding.
TAO3 Signaling Pathway
TAO3 is a key component of cellular signaling cascades, primarily influencing the JNK and p38 MAPK pathways. Understanding this pathway is crucial for interpreting the effects of TAO3 inhibition.
Caption: TAO3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The process of determining an IC50 value involves a series of well-defined steps to ensure accuracy and reproducibility.
Caption: General experimental workflow for IC50 value determination.
References
A Comparative Analysis of SBI-581 and Other Kinase Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel serine-threonine kinase inhibitor SBI-581 with other classes of kinase inhibitors. The information presented is supported by experimental data to aid researchers in evaluating its potential applications.
Introduction to this compound
This compound is a potent and selective inhibitor of the Thousand-and-one amino acid kinase 3 (TAO3), a member of the STE20-like kinase family. It exhibits an in vitro IC50 of 42 nM against TAO3.[1][2][3] this compound has demonstrated a role in reducing cancer cell invasion and tumor growth by inhibiting invadopodia formation.[4] Its mechanism of action involves preventing the TAO3-mediated phosphorylation of the dynein subunit protein LIC2.[2] this compound also shows moderate activity against MAP3K3 (MEKK3) with an IC50 of 237 nM.[1][2][3]
Comparative Kinase Inhibitor Data
To provide a comprehensive overview, this compound is compared with other kinase inhibitors targeting related signaling pathways. The following tables summarize the biochemical potency and cellular effects of these compounds.
Biochemical Potency (IC50)
| Inhibitor | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50, nM) | Kinase Class |
| This compound | TAO3 | 42 [1][2][3] | MEKK3 (237)[1][2] | STE20-like Kinase Inhibitor |
| Ponatinib | ABL, SRC, VEGFR, FGFR, PDGFR | 0.37 (ABL), 5.4 (SRC)[5] | MEKK2 (10-16), MEKK3 (active)[6][7] | Multi-kinase Inhibitor |
| XMU-MP-1 | MST1, MST2 | 71.1 (MST1), 38.1 (MST2)[8][9] | - | STE20-like Kinase Inhibitor (Hippo Pathway) |
| Ro 31-8220 | PKCα, βI, βII, γ, ε | 5, 24, 14, 27, 24 respectively[6] | MAPKAP-K1b (3), MSK1 (8), S6K1 (15), GSK3β (38)[6] | Pan-PKC Inhibitor |
| Erlotinib | EGFR | 2 | SLK (active)[8] | Tyrosine Kinase Inhibitor |
Cellular Effects
| Inhibitor | Cellular Process Affected | Cell Lines Studied | Observations |
| This compound | Invadopodia formation, 3D tumor growth, cancer cell extravasation | Melanoma cells | Dose-dependent inhibition of invadopodia formation and function.[4] |
| Ponatinib | Cell viability, apoptosis, migration, and invasion | U87MG glioblastoma cells, endometrial cancer cells, neuroblastoma cells | Reduced cell viability and induced apoptosis in a dose-dependent manner; suppressed migration and invasion.[5][9][10][11] |
| XMU-MP-1 | Cell viability, cell cycle, apoptosis, autophagy | Hematopoietic cancer cells, liver carcinoma cells | Reduced viability, blocked cell cycle progression, and induced apoptosis and autophagy in hematopoietic cancer cells.[1][12] Promoted liver repair and regeneration. |
| Ro 31-8220 | Cytoskeleton organization, cell cycle | Astrocytes, various cancer cell lines | Did not disrupt microfilament bundles in astrocytes, suggesting selectivity against certain cytoskeletal effects.[13] Can modify cytoskeleton dynamics.[14] |
| Erlotinib | Cell motility, cell growth | Non-small-cell lung cancer (NSCLC) cells, AML and MDS cells | Suppressed motility of erlotinib-resistant NSCLC cells.[15] Induced differentiation, cell-cycle arrest, and apoptosis in EGFR-negative AML and MDS cells.[16] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and related inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency (IC50) of a kinase inhibitor.
Materials:
-
Purified recombinant kinase (e.g., TAO3, MEKK3)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Termination and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Invadopodia Formation and Matrix Degradation Assay
This assay is used to assess the effect of kinase inhibitors on the ability of cancer cells to form invasive structures and degrade the extracellular matrix (ECM).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Fluorescently labeled gelatin or fibronectin
-
Glass coverslips
-
Poly-L-lysine solution
-
Glutaraldehyde solution
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Coating Coverslips:
-
Coat sterile glass coverslips with poly-L-lysine.
-
Cross-link a thin layer of fluorescently labeled gelatin or fibronectin onto the coverslips using glutaraldehyde.
-
Quench the reaction with sodium borohydride or glycine.
-
Wash the coverslips extensively with PBS.
-
-
Cell Seeding and Treatment:
-
Place the coated coverslips in a multi-well plate.
-
Seed the cancer cells onto the coverslips.
-
Allow the cells to adhere for a few hours.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control.
-
Incubate for a period sufficient for invadopodia formation and matrix degradation (e.g., 4-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin to visualize invadopodia structures.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify invadopodia formation by counting the number of cells with F-actin-rich protrusions that colocalize with areas of matrix degradation.
-
Measure the area of matrix degradation (black holes in the fluorescent gelatin layer) per cell or per field of view using image analysis software (e.g., ImageJ).
-
Compare the results between inhibitor-treated and control groups.
-
Conclusion
This compound emerges as a potent and selective inhibitor of TAO3, a kinase implicated in cancer cell invasion and metastasis. Its distinct mechanism of action and promising cellular activity warrant further investigation. This guide provides a comparative framework to assist researchers in positioning this compound relative to other kinase inhibitor classes and in designing future studies to explore its therapeutic potential. The provided experimental protocols offer a starting point for the in-house evaluation of this compound and other kinase inhibitors.
References
- 1. preprints.org [preprints.org]
- 2. This compound | TAO3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. biocompare.com [biocompare.com]
- 4. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. MEKK3–TGFβ crosstalk regulates inward arterial remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased phosphorylation of four 20-kDa proteins precedes staurosporine-induced disruption of the actin/myosin cytoskeleton in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Combined treatment with erlotinib and a transforming growth factor-β type I receptor inhibitor effectively suppresses the enhanced motility of erlotinib-resistant non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SBI-581 Antitumor Effects: A Comparative Analysis of Preclinical Models
A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of the TAO3 inhibitor, SBI-581. This document summarizes the available experimental data, provides detailed methodologies for key assays, and explores the potential for reproducible antitumor effects across different cancer models.
Introduction
This compound is a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3).[1][2][3] TAO3 is a key regulator of cellular processes involved in cancer progression, including invasion and metastasis.[1] The primary mechanism of action of this compound involves the inhibition of TAO3-mediated phosphorylation of the dynein light chain 2 (LIC2), a motor protein subunit. This disruption interferes with the trafficking of endosomes containing the invadopodia scaffold protein TKS5α, ultimately leading to a reduction in the formation and function of invadopodia, which are cellular structures critical for cancer cell invasion.[1][3] Preclinical studies have demonstrated the antitumor potential of this compound, primarily in melanoma models. This guide provides a comprehensive overview of the existing data and the experimental protocols used to evaluate the efficacy of this compound, offering a framework for assessing its reproducibility and potential application in other cancer types.
Quantitative Data Summary
The antitumor effects of this compound have been most extensively characterized in the C8161.9 melanoma cell line. The following tables summarize the key quantitative findings from these studies. At present, there is a lack of published data on the efficacy of this compound in other cancer models.
Table 1: In Vitro Efficacy of this compound in Melanoma
| Cancer Model | Cell Line | Assay | Endpoint | Result |
| Melanoma | C8161.9 | TAO3 Kinase Assay | IC50 | 42 nM[1][2][3] |
| Melanoma | C8161.9 | Invadopodia Formation | EC50 | <50 nM[1] |
| Melanoma | C8161.9 | Gelatin Degradation | EC50 | <50 nM[1] |
| Melanoma | C8161.9 | 3D Spheroid Growth | Inhibition | Dose-dependent decrease[1] |
Table 2: In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Cancer Model | Cell Line | Animal Model | Treatment Regimen | Outcome |
| Melanoma | C8161.9 | Athymic Nude Mice | 10 mg/kg, daily i.p. injection | Profound inhibition of tumor growth[1] |
| Melanoma | C8161.9 | Athymic Nude Mice | 30 mg/kg, single i.p. injection | Significant inhibition of extravasation[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the key experiments conducted to evaluate the antitumor effects of this compound.[1]
Invadopodia Formation and Gelatin Degradation Assay
-
Cell Culture and Seeding: C8161.9 melanoma cells are cultured in standard conditions. For the assay, cells are seeded onto fluorescently-labeled gelatin-coated coverslips.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The treated cells are incubated for a specified period to allow for invadopodia formation and gelatin degradation.
-
Immunofluorescence Staining: Following incubation, cells are fixed and stained for F-actin (using phalloidin) to visualize the actin-rich core of invadopodia and for TKS5α, a key scaffold protein of invadopodia. Nuclei are counterstained with Hoechst.
-
Microscopy and Analysis: Coverslips are imaged using a fluorescence microscope. The percentage of cells with invadopodia and the area of gelatin degradation per cell are quantified using image analysis software.
3D Spheroid Growth Assay
-
Spheroid Formation: C8161.9 cells are cultured in hanging drops to promote the formation of 3D spheroids.
-
Embedding and Treatment: The formed spheroids are embedded in a collagen matrix and treated with different concentrations of this compound or a vehicle control.
-
Incubation: Spheroids are incubated for several days to allow for growth and invasion into the surrounding matrix.
-
Staining and Imaging: After the incubation period, spheroids are stained with phalloidin to visualize the actin cytoskeleton and imaged.
-
Quantification: The size of the spheroids is measured to determine the effect of this compound on 3D growth.
In Vivo Tumor Growth Study
-
Cell Implantation: C8161.9 melanoma cells are implanted subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., approximately 80 mm³). Mice are then randomized into treatment and control groups. Daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) or a vehicle control are initiated.
-
Tumor Monitoring: Tumor volume is measured every 2-3 days using calipers. The formula Volume = 0.5 * (Length x Width²) is used to calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the final tumor volumes and weights are recorded. The percentage of tumor growth inhibition in the this compound-treated group is calculated relative to the control group.
Discussion on Reproducibility and Future Directions
The existing data robustly demonstrates the antitumor activity of this compound in a preclinical model of melanoma.[1] The consistent dose-dependent inhibition observed in multiple in vitro assays, coupled with the significant reduction in tumor growth in vivo, provides a strong foundation for the therapeutic potential of targeting TAO3.
However, the reproducibility of these effects in other cancer models remains to be established. While the expression of TAO3 has been noted in bladder and breast cancer cell lines, there is currently no published experimental data evaluating the efficacy of this compound in these or other malignancies.[1] To fully assess the broader applicability of this compound, further research is warranted in a diverse range of cancer types.
Future studies should aim to:
-
Evaluate the in vitro and in vivo efficacy of this compound in a panel of cell lines and xenograft models from different cancer types, particularly those with high TAO3 expression.
-
Investigate potential biomarkers of response and resistance to this compound to identify patient populations most likely to benefit from this targeted therapy.
-
Explore the combination of this compound with other anticancer agents to assess potential synergistic effects and overcome resistance mechanisms.
By expanding the preclinical evaluation of this compound, the scientific community can gain a more comprehensive understanding of its therapeutic potential and accelerate its possible translation into clinical applications.
References
SBI-581: A Chemical Probe for Unraveling TAO3 Kinase Function
For Researchers, Scientists, and Drug Development Professionals
Thousand-and-one amino acid kinase 3 (TAO3), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical regulator of cellular signaling pathways, particularly the p38/MAPK14 and JNK stress-activated MAPK cascades.[1][2][3] Its dysregulation is implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention and mechanistic studies. SBI-581 is a potent and selective chemical probe for TAO3, enabling researchers to dissect its complex roles in cellular processes.[4][5] This guide provides a comprehensive comparison of this compound with other potential tools, supported by experimental data and detailed protocols, to aid researchers in its effective utilization.
Performance Comparison of TAO3 Inhibitors
This compound stands out as a well-characterized and selective inhibitor of TAO3. While few other highly selective probes are commercially available, a multi-kinase inhibitor, here designated as "Inhibitor #1" (also known as NCGC00188382, an IL2-inducible T-cell kinase (ITK) inhibitor), has been shown to inhibit TAO3 and provides a point of comparison for cellular and phenotypic effects.[6][7]
| Inhibitor | Target(s) | IC50 (TAO3) | Off-Target IC50 | Cellular Activity | Reference |
| This compound | TAO3 | 42 nM | MEKK3 (237 nM) | Inhibits invadopodia formation and tumor growth | [5] |
| Inhibitor #1 | TAOK3, ITK, Aurora B, CDK7 | Not Reported | Not Reported | Induces apoptosis in spheroids, inhibits invasion | [6][7] |
Table 1: Comparison of this compound and a multi-kinase inhibitor with TAO3 activity. This table summarizes the available data on the biochemical potency and cellular effects of this compound and "Inhibitor #1". While a direct IC50 for "Inhibitor #1" against TAO3 is not publicly available, its engagement and inhibition of TAO3 signaling have been demonstrated.[1]
TAO3 Signaling Pathway
TAO3 functions as a MAP3K, phosphorylating and activating downstream kinases in response to cellular stress, such as DNA damage.[1][2] This activation of the p38 and JNK pathways plays a crucial role in processes like cell cycle checkpoints and apoptosis. Furthermore, recent studies have highlighted a critical role for TAO3 in cancer cell invasion and metastasis through the regulation of invadopodia formation.[5] TAO3-mediated phosphorylation of the dynein subunit protein LIC2 is essential for the trafficking of the invadopodia scaffold protein TKS5α.[5]
Caption: TAO3 signaling pathways in DNA damage response and cancer invasion.
Experimental Protocols
In Vitro TAO3 Kinase Assay
This protocol is adapted from methodologies used to characterize TAO3 inhibitors.[5]
Objective: To determine the in vitro inhibitory activity of a compound against TAO3 kinase.
Materials:
-
Recombinant human TAO3 kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant TAO3 kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP (or cold ATP for the ADP-Glo™ assay).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction. For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Invadopodia Formation and Gelatin Degradation Assay
This cell-based assay is crucial for evaluating the functional consequences of TAO3 inhibition on cancer cell invasiveness.[5]
Objective: To assess the effect of a TAO3 inhibitor on the formation of invadopodia and their ability to degrade the extracellular matrix.
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Fluorescently labeled gelatin (e.g., Oregon Green 488-conjugated gelatin)
-
Glass coverslips
-
Poly-L-lysine and glutaraldehyde for coating coverslips
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100)
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Prepare Gelatin-Coated Coverslips:
-
Coat glass coverslips with poly-L-lysine.
-
Crosslink a thin layer of fluorescently labeled gelatin onto the coverslips using glutaraldehyde.
-
Quench the reaction and wash the coverslips.
-
-
Cell Seeding and Treatment:
-
Seed the invasive cancer cells onto the gelatin-coated coverslips.
-
Allow the cells to adhere and then treat with various concentrations of the TAO3 inhibitor (e.g., this compound) or DMSO as a control.
-
Incubate for a period sufficient for invadopodia formation and matrix degradation (e.g., 4-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin to visualize invadopodia, which are actin-rich structures.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify invadopodia formation by counting the number of F-actin puncta at the ventral cell surface.
-
Measure the area of gelatin degradation, which appears as dark areas in the fluorescent gelatin layer, per cell.
-
Compare the results from inhibitor-treated cells to the DMSO control.
-
Logical Relationship of Probe Characterization
The validation of a chemical probe like this compound involves a multi-step process, starting from its initial identification to its application in complex biological systems.
Caption: Logical workflow for the development and validation of a chemical probe.
References
- 1. Target deconvolution of a multikinase inhibitor with anti-metastatic properties identifies TAOK3 as a key contributor to a cancer stem cell-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Target Deconvolution of a Multikinase Inhibitor with Antimetastatic Properties Identifies TAOK3 as a Key Contributor to a Cancer Stem Cell-Like Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of SBI-581
For researchers and scientists at the forefront of drug development, the proper handling and disposal of investigational compounds like SBI-581, a potent and selective TAO3 kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, treating it as a potent, potentially hazardous chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from the supplier. In the absence of a specific SDS, the following best practices for handling potent kinase inhibitors and alkyne-containing compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a dust mask or respirator is recommended to prevent inhalation.
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is to treat all contaminated materials as hazardous chemical waste. Cross-contamination of waste streams should be avoided, and all waste must be clearly and accurately labeled.
Step 1: Waste Segregation
At the point of generation, meticulously segregate all waste materials contaminated with this compound from non-hazardous laboratory waste. This includes the pure compound, solutions, and all contaminated consumables.
Step 2: Containment of Different Waste Streams
Proper containment is crucial to prevent accidental exposure and to facilitate compliant disposal.
-
Solid Waste:
-
Unused or Expired this compound: The original container with the unused compound should be securely sealed and placed in a designated hazardous waste container.
-
Contaminated Labware: Items such as weighing paper, pipette tips, gloves, and other disposable materials that have come into contact with this compound should be collected in a durable, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]
-
-
Liquid Waste:
-
Solutions Containing this compound: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, shatter-resistant, and leak-proof container.[1] This container should be compatible with the solvents used. Do not pour any solutions containing this compound down the drain.
-
Empty Vials: Vials that originally contained this compound should be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional policies. The rinsed and dried vial can then typically be disposed of as regular laboratory glass waste, but always confirm with your institution's guidelines.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps."[2]
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[1][3]
-
The full chemical name, "this compound," must be listed as a component.
-
If the waste is a mixture, all constituents must be listed with their approximate percentages.
-
The date when the waste was first added to the container (accumulation start date) should also be clearly marked.
Step 4: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent any potential chemical reactions.
-
Keep all waste containers securely closed except when adding waste.
Step 5: Arranging for Disposal
-
Once a hazardous waste container is full, or in accordance with your institution's policies, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Summary of Waste Streams and Disposal Methods
| Waste Stream | Description | Disposal Method |
| Solid Waste | Unused/expired this compound powder, contaminated gloves, pipette tips, weighing paper. | Collect in a labeled, sealed, and leak-proof hazardous waste container.[1] |
| Liquid Waste | Solutions containing this compound (aqueous or solvent-based), first rinsate of empty vials. | Collect in a labeled, shatter-resistant, and sealed hazardous waste container.[1] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Place in a designated, puncture-proof sharps container labeled as hazardous waste.[2] |
| Empty Vials | Original containers of this compound after use. | Triple-rinse; collect the first rinsate as hazardous liquid waste. Dispose of the rinsed vial according to institutional policy. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated during research involving this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling SBI-581
Essential Safety and Handling Guide for SBI-581
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, a potent and selective serine-threonine kinase TAO3 inhibitor. Given the nature of this compound as a bioactive small molecule intended for research, all handling should be conducted with the assumption that it is hazardous, and appropriate precautions must be taken.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE should be worn at all times in the laboratory.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. Do not wear gloves outside of the laboratory. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Consider a disposable gown when handling significant quantities. |
| Respiratory Protection | Fume Hood | All handling of this compound powder and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
II. Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following step-by-step guidance should be followed.
A. Preparation and Weighing:
-
Restricted Access: Conduct all weighing and initial dilutions in a designated area within a chemical fume hood.
-
Use of Disposables: Utilize disposable spatulas and weigh boats to avoid cross-contamination.
-
Static Control: Employ an anti-static gun or ionizer when weighing the powder to prevent dispersal.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.
B. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO.[1] For in vivo studies, further dilutions may be made in vehicles such as a combination of DMSO, Tween 80, and water, or PEG300 and water.[2]
-
Closed System: Whenever possible, use a closed system for dissolving the compound to minimize exposure.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
C. Storage:
-
Solid Form: Store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
-
In Solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local and institutional regulations for chemical waste disposal. |
| Contaminated Labware (Gloves, weigh boats, pipette tips, etc.) | Collect in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed, and chemically-resistant waste container. Do not pour down the drain. |
Experimental Workflow and Signaling Pathway
A. General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo experiment using this compound, based on protocols described in cancer research studies.[2]
Caption: Workflow for in vivo studies with this compound.
B. Simplified Signaling Pathway of this compound Action
This compound is an inhibitor of the serine-threonine kinase TAO3. Its mechanism of action involves the disruption of processes that promote cancer cell invasion.[1][3]
Caption: this compound inhibits TAO3, disrupting cancer invasion.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
